2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-5-3-4-12(8-14)10-19-11-13(9-17(20)21)15-6-1-2-7-16(15)19/h1-8,11H,9-10H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCMTIGPMYJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377381 | |
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339016-33-0 | |
| Record name | 1-[(3-Chlorophenyl)methyl]-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339016-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {1-[(3-Chlorophenyl)methyl]-1H-indol-3-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a recommended synthetic pathway for 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid, a substituted indole-3-acetic acid derivative. The synthesis is presented as a multi-step process, commencing from the readily available starting material, indole-3-acetic acid. This document furnishes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow to aid researchers in the replication and potential optimization of this synthesis.
Synthetic Strategy
The most direct and efficient synthetic route to this compound involves a three-step sequence starting from indole-3-acetic acid:
-
Esterification: Protection of the carboxylic acid functionality of indole-3-acetic acid as a methyl ester. This prevents unwanted side reactions during the subsequent N-alkylation step.
-
N-Alkylation: Introduction of the 3-chlorobenzyl group at the N-1 position of the indole ring via a nucleophilic substitution reaction.
-
Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid product.
An alternative, more complex approach could involve the construction of the substituted indole ring system from acyclic precursors using methods such as the Japp-Klingemann reaction followed by a Fischer indole synthesis. However, the N-alkylation of a pre-existing indole core is generally a more straightforward and higher-yielding strategy.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and are adapted for the synthesis of the target molecule.
Step 1: Synthesis of Methyl 2-(1H-indol-3-yl)acetate (2)
This step involves the esterification of indole-3-acetic acid (1) to protect the carboxylic acid group.
-
Reaction Scheme:
-
Indole-3-acetic acid (1) + Methanol (in excess) --(H+)--> Methyl 2-(1H-indol-3-yl)acetate (2) + H₂O
-
-
Procedure:
-
To a solution of indole-3-acetic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 2-(1H-indol-3-yl)acetate (2).
-
The product can be purified by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of Methyl 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetate (3)
This is the key N-alkylation step to introduce the 3-chlorobenzyl substituent.
-
Reaction Scheme:
-
Methyl 2-(1H-indol-3-yl)acetate (2) + 3-Chlorobenzyl chloride --(Base)--> Methyl 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetate (3)
-
-
Procedure:
-
To a solution of methyl 2-(1H-indol-3-yl)acetate (2) (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) (10-15 mL per gram of ester), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-chlorobenzyl chloride (1.1-1.2 eq.) in a small amount of anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetate (3).
-
Step 3: Synthesis of this compound (4)
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Reaction Scheme:
-
Methyl 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetate (3) --(Base, H₂O)--> this compound (4)
-
-
Procedure:
-
Dissolve methyl 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetate (3) (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid (HCl).
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound (4).
-
The product can be further purified by recrystallization if necessary.
-
Quantitative Data
The following table summarizes representative yields for each step of the synthesis, based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Indole-3-acetic acid (1) | Methyl 2-(1H-indol-3-yl)acetate (2) | Methanol, H₂SO₄ (cat.) | 85-95 |
| 2 | Methyl 2-(1H-indol-3-yl)acetate (2) | Methyl 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetate (3) | NaH, 3-Chlorobenzyl chloride, DMF | 70-85 |
| 3 | Methyl 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetate (3) | This compound (4) | LiOH or NaOH, Methanol/Water | 80-95 |
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow.
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the synthetic steps.
Unraveling the Core Mechanism of Action: A Technical Guide to 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific molecule 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the potential mechanisms of action based on the well-documented biological activities of structurally analogous indole-3-acetic acid derivatives. The information herein is intended to provide a robust framework for hypothesis generation and future experimental design.
Introduction
Indole-3-acetic acid (IAA) and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. The subject of this guide, this compound, belongs to this versatile class of compounds. The presence of the indole core, substituted at the N1 position with a 3-chlorobenzyl group and bearing an acetic acid moiety at the C3 position, suggests the potential for interaction with multiple biological targets. Drawing from extensive research on related compounds, this document explores the most probable anticancer and anti-inflammatory mechanisms of action for this molecule.
Potential Anticancer Mechanisms of Action
The indole nucleus is a common feature in a multitude of natural and synthetic anticancer agents. The likely anticancer activities of this compound are inferred from its structural similarity to known tubulin polymerization inhibitors and inducers of apoptosis.
Inhibition of Tubulin Polymerization
A prominent mechanism for many anticancer indole derivatives is the disruption of microtubule dynamics through inhibition of tubulin polymerization.[1][2][3][4] These compounds often bind to the colchicine site on β-tubulin, preventing the formation of microtubules. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[1][5]
Signaling Pathway: Tubulin Inhibition and Apoptosis Induction
Caption: Proposed pathway of anticancer activity via tubulin polymerization inhibition.
Quantitative Data: Tubulin Polymerization Inhibition by Indole Derivatives
| Compound Class | Representative Compound | Tubulin Polymerization IC50 (µM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| Arylthioindoles | ATI 3 | 3.3 | MCF-7 | 52 | [6] |
| Arylthioindoles | ATI 4 | 2.0 | MCF-7 | 13 | [6] |
| Thienopyridine indoles | Compound [I] | 2.505 | MGC-803 | 1.61 | [7] |
| Bis-indoles | St. 20 | 7.5 | A549 | 2000 | [1] |
Oxidative Activation to Cytotoxic Species
Indole-3-acetic acid itself can be oxidized by peroxidases, such as horseradish peroxidase (HRP), to generate reactive species that are cytotoxic.[7][8] This mechanism involves the formation of radical species that can induce lipid peroxidation and DNA damage, leading to cell death.[8] This property has been explored as a basis for targeted cancer therapy, where HRP is delivered to the tumor site to locally activate a systemically administered indole derivative.
Potential Anti-inflammatory Mechanisms of Action
The anti-inflammatory potential of indole-3-acetic acid derivatives is well-documented and multifaceted, targeting key pathways in the inflammatory cascade.
Prostaglandin D2 Receptor (CRTH2/DP2) Antagonism
Several indole acetic acid derivatives are potent and selective antagonists of the prostaglandin D2 (PGD2) receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[9][10][11] PGD2 is a key mediator in allergic inflammation, and by blocking its receptor, these compounds can inhibit the activation and recruitment of inflammatory cells like T-helper 2 cells, eosinophils, and basophils.[12]
Signaling Pathway: CRTH2 Receptor Antagonism
Caption: Mechanism of CRTH2 receptor antagonism by indole derivatives.
Quantitative Data: CRTH2 Receptor Antagonism by Indole Acetic Acid Derivatives
| Compound | Ki (nM) | Assay Type | Reference |
| MK-0524 | 2.0 | DP Receptor Binding | [13] |
| Timapiprant | 13 (human) | DP2 Receptor Binding | [14] |
| Timapiprant | 3 (rat) | DP2 Receptor Binding | [14] |
| Indole-1-sulfonyl-3-acetic acids | 71 - 225 | GPR44 Binding | [15] |
Inhibition of Leukotriene Biosynthesis
Another key anti-inflammatory mechanism involves the inhibition of the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of pro-inflammatory leukotrienes from arachidonic acid.[14][16] By inhibiting this pathway, indole derivatives can reduce the levels of potent chemoattractants and mediators of bronchoconstriction.
Quantitative Data: Leukotriene Biosynthesis Inhibition by Indole Derivatives
| Compound | IC50 (nM) | Target | Reference |
| A-86885 (quinolyl indole) | 21 | Leukotriene Biosynthesis | [2] |
| A-86886 (pyridyl indole) | 9 | Leukotriene Biosynthesis | [2] |
| Azelastine | 900 - 1100 | Leukotriene Generation (human neutrophils) | [17] |
| FLAP Inhibitor | 1.1 | FLAP Binding | [18] |
Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Upstream of both prostaglandin and leukotriene synthesis, cPLA2α is responsible for the release of arachidonic acid from membrane phospholipids. 1-Benzylindole derivatives have been identified as inhibitors of cPLA2α, providing a broader anti-inflammatory effect by limiting the availability of the precursor for all eicosanoids.[18]
Quantitative Data: cPLA2α Inhibition by Indole Derivatives
| Compound | IC50 (µM) | Assay | Reference |
| Efipladib | Sub-micromolar | GLU micelle and rat whole blood assays | [19] |
| ASB14780 | 0.020 | Human whole blood assay | [20] |
Modulation of NF-κB Signaling and Heme Oxygenase-1 (HO-1) Induction
Indole-3-acetic acid has been shown to exert anti-inflammatory effects by inhibiting the nuclear translocation of the p65 subunit of NF-κB, a key transcription factor for pro-inflammatory cytokines.[21] Additionally, it can induce the expression of the anti-inflammatory and antioxidant enzyme Heme Oxygenase-1 (HO-1).[21]
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanisms of action of indole derivatives.
Tubulin Polymerization Assay
Objective: To determine the in vitro effect of a test compound on the polymerization of tubulin.
Methodology:
-
Bovine brain tubulin (>97% pure) is suspended in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, and 1 mM GTP, pH 6.9).
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the tubulin solution at various concentrations.
-
The mixture is incubated at 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the extent of tubulin polymerization, is monitored over time using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.[22]
Experimental Workflow: Tubulin Polymerization Assay
References
- 1. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy | MDPI [mdpi.com]
- 2. Synthesis of indolylalkoxyiminoalkylcarboxylates as leukotriene biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermodynamic characterization of cytosolic phospholipase A2 alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chloro-benzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model | Life Science Alliance [life-science-alliance.org]
- 15. researchgate.net [researchgate.net]
- 16. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. | BioWorld [bioworld.com]
- 19. Discovery of Ecopladib, an indole inhibitor of cytosolic phospholipase A2alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Properties of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). The introduction of a 3-chlorobenzyl group at the N-1 position of the indole ring modifies the parent molecule's physicochemical and biological properties, making it a compound of interest for research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological activities of this compound, based on available data and analysis of structurally related molecules.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and estimated based on data for the parent compound, indole-3-acetic acid, and related N-substituted derivatives.
| Property | Value | Source/Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| CAS Number | 339016-33-0 | [1] |
| Molecular Formula | C₁₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 299.75 g/mol | [1] |
| Melting Point | 105-107 °C | [1] |
| Boiling Point | Not available (expected to be > 400 °C, decomposes) | Estimated |
| Solubility | Soluble in DMSO, DMF, and ethanol. Limited solubility in water. | Inferred from related compounds |
| pKa | ~4.7 | Estimated based on indole-3-acetic acid |
Spectral Data
¹H NMR Spectroscopy (Estimated) A proton NMR spectrum would be expected to show characteristic signals for the indole ring protons, the acetic acid methylene protons, and the protons of the 3-chlorobenzyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the chlorine atom and the aromatic ring currents.
¹³C NMR Spectroscopy (Estimated) The carbon-13 NMR spectrum would display distinct signals for each of the 17 carbon atoms in the molecule. The carbonyl carbon of the acetic acid group would appear significantly downfield.
FTIR Spectroscopy The infrared spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-H stretching of the aromatic and methylene groups (~2850-3100 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).
Mass Spectrometry The mass spectrum would show a molecular ion peak [M]⁺ and/or a protonated molecular peak [M+H]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of N-substituted indole-3-acetic acids involves the N-alkylation of an indole-3-acetic acid ester followed by hydrolysis. The following is a representative protocol.
A representative workflow for the synthesis of the target compound.
Materials:
-
Indole-3-acetic acid ethyl ester
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3-Chlorobenzyl chloride
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
N-Alkylation:
-
To a solution of indole-3-acetic acid ethyl ester (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 3-chlorobenzyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude ethyl 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetate. This intermediate can be purified by column chromatography on silica gel.
-
-
Saponification:
-
Dissolve the purified intermediate in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford this compound.
-
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, its structural similarity to other biologically active indole-3-acetic acid derivatives suggests potential activities, particularly in the context of inflammation and cancer.
Anti-inflammatory Activity
Indole-3-acetic acid derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade that produces prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.
Potential inhibition of the mPGES-1 pathway by the target compound.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism
Certain indole-1-yl acetic acids have been identified as agonists of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose metabolism and inflammation. Activation of PPARγ has therapeutic implications for type 2 diabetes and other metabolic disorders.
Potential activation of the PPARγ signaling pathway.
Cytotoxic Activity
Numerous indole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The cytotoxic potential of this compound would need to be evaluated experimentally.
Conclusion
This compound is a compound with potential for further investigation in drug discovery, particularly in the areas of anti-inflammatory and metabolic diseases. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding of its chemical properties and potential biological activities based on the well-established chemistry and pharmacology of the indole-3-acetic acid scaffold. Further experimental validation is necessary to fully characterize its properties and therapeutic potential.
References
An In-Depth Technical Guide to 2-[1-(3-Chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS 339016-33-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature lacks specific, in-depth studies on the biological activity, mechanism of action, and detailed experimental protocols for the compound 2-[1-(3-Chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS 339016-33-0). This guide, therefore, provides a summary of its chemical properties based on available data and explores the potential biological activities and research directions based on the known pharmacology of structurally related indole derivatives.
Core Compound Structure and Properties
This compound is a synthetic organic compound belonging to the indoleacetic acid class. The core structure consists of an indole ring substituted at the 1-position with a 3-chlorobenzyl group and at the 3-position with an acetic acid moiety.
| Property | Value | Source(s) |
| CAS Number | 339016-33-0 | N/A |
| Molecular Formula | C₁₇H₁₄ClNO₂ | N/A |
| Molecular Weight | 299.75 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=CC=C(C(=C1)Cl)CN2C=C(C3=CC=CC=C32)CC(=O)O | N/A |
| Physical State | Solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (predicted) | N/A |
Potential Biological Activities and Research Directions
While direct experimental data for CAS 339016-33-0 is unavailable, the structural motifs present in the molecule—the indole-3-acetic acid core and the chlorobenzyl substituent—are found in compounds with known biological activities. This allows for informed speculation on its potential pharmacological profile and suggests avenues for future research.
Anticancer Potential
Indole-3-acetic acid (IAA), a natural plant hormone, and its derivatives have been investigated for their potential in cancer therapy. One prominent strategy involves the use of IAA as a pro-drug in combination with horseradish peroxidase (HRP), a therapy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT). In this approach, HRP, selectively delivered to tumor cells, oxidizes IAA into cytotoxic radicals, leading to localized tumor cell death.
Hypothesized Mechanism of Action (GDEPT):
Caption: Hypothesized GDEPT pathway for indole-3-acetic acid derivatives.
Anti-inflammatory and Antimicrobial Activities
Various indole derivatives have demonstrated anti-inflammatory and antimicrobial properties. The indole nucleus is a common scaffold in many pharmacologically active compounds. The presence of the chlorobenzyl group may also contribute to these activities, as halogenated aromatic moieties are known to influence the biological properties of molecules.
Potential Experimental Workflow for Screening:
Caption: A potential screening workflow for biological activity.
Suggested Experimental Protocols
As no specific experimental protocols for CAS 339016-33-0 are published, researchers should adapt established methodologies for similar indole derivatives.
Synthesis
A plausible synthetic route would involve the N-alkylation of indole-3-acetic acid or its ester precursor with 3-chlorobenzyl chloride or bromide in the presence of a suitable base.
General Protocol for N-Alkylation:
-
Dissolve indole-3-acetic acid or its ester in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K₂CO₃, NaH) and stir at room temperature.
-
Add 3-chlorobenzyl halide dropwise and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup to remove inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
If an ester was used, perform hydrolysis under acidic or basic conditions to obtain the final carboxylic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
To assess the potential anticancer activity, a standard MTT assay can be employed.
Protocol Outline:
-
Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of CAS 339016-33-0 and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion and Future Outlook
This compound (CAS 339016-33-0) is a compound with a chemical structure that suggests potential for biological activity, particularly in the areas of oncology, inflammation, and infectious diseases. However, a significant gap in the scientific literature exists, with no specific studies published to date. The information and proposed experimental frameworks presented in this guide are intended to serve as a starting point for researchers interested in investigating the properties and potential therapeutic applications of this molecule. Further research, including synthesis, in vitro and in vivo screening, and mechanistic studies, is required to elucidate the true pharmacological profile of this compound.
The Multifaceted Biological Activities of Indole-3-Acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-3-acetic acid (IAA), a principal plant auxin, has emerged as a privileged scaffold in medicinal chemistry. Modifications to its indole ring and acetic acid side chain have unlocked a diverse spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of IAA derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes detailed experimental protocols, quantitative bioactivity data, and visualizations of key signaling pathways to support ongoing research and drug development efforts.
Anticancer Activity of IAA Derivatives
IAA derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Key mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, and the modulation of critical cellular signaling pathways.[1][2] A particularly notable mechanism involves the oxidative activation of IAA, either by horseradish peroxidase (HRP) or ultraviolet B (UVB) radiation, to generate cytotoxic free radicals that induce apoptosis.[1][3][4][5][6]
Mechanism of Action: Induction of Apoptosis
The combination of IAA with HRP or activation by UVB light leads to the production of reactive oxygen species (ROS) and other free radicals.[1][4][6] These radicals are thought to include species like 3-methylene-2-oxindole, which can conjugate with DNA and protein thiols, leading to cellular damage.[3] This oxidative stress triggers intracellular signaling cascades that culminate in apoptosis.
Key signaling events in this pathway include:
-
Activation of Stress-Activated Protein Kinases (SAPKs): Studies have shown a significant increase in the phosphorylated (active) forms of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) in cancer cells treated with activated IAA.[1][5][7] These kinases are critical mediators of cellular stress signals that lead to apoptosis.
-
Caspase Cascade Activation: The apoptotic signal is transduced through a cascade of cysteine proteases known as caspases. Activated IAA has been shown to induce the activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway).[1][4][5][7]
-
Executioner Caspase Activation: Both pathways converge on the activation of executioner caspases, primarily caspase-3.[4][7]
-
PARP Cleavage: Activated caspase-3 cleaves numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][4][5]
Signaling Pathway Diagram: IAA-Induced Apoptosis
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic potential of various IAA derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined through cell viability assays.
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-based Hydrazone (5f) | MCF-7 (Breast) | 13.2 | [8] |
| Indole-based Hydrazone (5f) | MDA-MB-468 (Breast) | 8.2 | [8] |
| Indole-Oxadiazole (2e) | HCT116 (Colorectal) | 6.43 ± 0.72 | [9] |
| Indole-Oxadiazole (2e) | A549 (Lung) | 9.62 ± 1.14 | [9] |
| Indole-Oxadiazole (2e) | A375 (Melanoma) | 8.07 ± 1.36 | [9] |
| 3-(3-oxoaryl) Indole (37) | PC3 (Prostate) | 5.64 | [10] |
| Indole-based Tubulin Inhibitor (7) | U251 (Glioblastoma) | 2.4 - 8.6 | [11] |
Note: Data is compiled from multiple sources and represents a selection of reported activities.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol outlines the determination of cytotoxic effects of IAA derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
1. Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test IAA derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare serial two-fold dilutions of the IAA derivative in complete medium from the stock solution.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[2]
Anti-inflammatory Activity
IAA and its derivatives exhibit potent anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and their antioxidant capacity to scavenge free radicals.[1]
Mechanism of Action: COX Inhibition and NF-κB Modulation
Inflammation is a complex biological response, and pro-inflammatory mediators like prostaglandins play a central role. The synthesis of prostaglandins is catalyzed by COX enzymes (COX-1 and COX-2). Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.
A key pathway in inflammation involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) by stimuli like lipopolysaccharide (LPS).[13]
-
LPS-Induced Activation: LPS binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[13][14][15]
-
NF-κB Translocation: Freed from its inhibitor, NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.[14]
-
IAA-Mediated Inhibition: IAA has been shown to mitigate this response. It up-regulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties.[4][5] HO-1 activity impedes the LPS-induced inflammatory cascade, leading to reduced production of pro-inflammatory cytokines.[4][5] IAA treatment can mitigate the nuclear translocation of the NF-κB p65 subunit.[4][16]
Signaling Pathway Diagram: Anti-inflammatory Action of IAA
Quantitative Data: In Vitro COX-2 Inhibition
The selectivity of IAA derivatives for COX-2 over COX-1 is a desirable trait, as it can reduce gastrointestinal side effects associated with non-selective NSAIDs.[17]
| Compound Class/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indolin-2-one (4e) | >50 | 3.34 ± 0.05 | >14.9 | [18] |
| Indolin-2-one (9h) | >50 | 2.42 ± 0.10 | >20.6 | [18] |
| Indolin-2-one (9i) | >50 | 2.35 ± 0.04 | >21.2 | [18] |
| Indomethacin Derivative (7) | >10 | 0.009 | - | [19] |
| Meclofenamate Amide (31) | - | 0.12 | - | [19] |
| Acetohydrazide (S3) | - | 0.165 | - | [20] |
| Acetohydrazide (S7) | - | 0.095 | - | [20] |
Note: Selectivity Index is calculated as IC₅₀(COX-1)/IC₅₀(COX-2). A higher value indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol describes a method for screening COX-2 inhibitors based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX reaction.[3]
1. Materials:
-
COX-2 Inhibitor Screening Kit (containing human recombinant COX-2, COX assay buffer, COX probe, COX cofactor, Arachidonic acid)
-
Test compounds (IAA derivatives) dissolved in DMSO
-
96-well white opaque flat-bottom plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
2. Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Reconstitute and dilute the COX-2 enzyme, cofactor, and arachidonic acid substrate. Keep the enzyme on ice.
-
Compound Plating: Add 10 µL of diluted test inhibitor solutions to the appropriate wells. For controls, add 10 µL of a known inhibitor (e.g., Celecoxib) for the inhibitor control and 10 µL of assay buffer for the enzyme control (100% activity).
-
Reaction Mix Preparation: Prepare a master reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to the reaction mix.
-
Incubation: Add 80 µL of the final reaction mix (containing the enzyme) to each well. Incubate the plate for 5-10 minutes at 25°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of diluted arachidonic acid to all wells, preferably using a multichannel pipette for simultaneous addition.
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Determine the percentage of inhibition for each test compound concentration relative to the enzyme control. Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.
Antimicrobial Activity
IAA derivatives, including hydrazones and polyamine conjugates, have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[21][22] Some of these compounds also act as antibiotic potentiators, enhancing the efficacy of existing antibiotics.[21]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
| Compound Class/Derivative | Microorganism | Strain | MIC (µM) | Reference |
| Indole-3-carboxamido-polyamine (13b) | Staphylococcus aureus | ATCC 25923 | ≤ 0.28 | [21] |
| Indole-3-carboxamido-polyamine (13b) | Acinetobacter baumannii | ATCC 19606 | ≤ 0.28 | [21] |
| Indole-3-carboxamido-polyamine (13b) | Cryptococcus neoformans | ATCC 208821 | ≤ 0.28 | [21] |
| 5-bromoindole-3-acetamido polyamine (19) | Staphylococcus aureus | ATCC 25923 | 12.7 | [21] |
| Meribisindole A (4) | Fusarium oxysporum | CICC 41029 | 0.39 - 12.5 µg/mL | [23] |
| Indole Dimer (11) | Staphylococcus aureus | CCARM 3090 | 0.098 µg/mL | [23] |
Note: MIC values can be reported in µM or µg/mL. Direct comparison requires conversion.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the standardized broth microdilution method for determining the MIC of IAA derivatives.[12][16][24][25][26]
1. Materials:
-
Test microorganism (e.g., S. aureus ATCC 29213)
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test IAA derivative stock solution (in a suitable solvent like DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
2. Procedure:
-
Compound Dilution: Dispense 100 µL of sterile MHB into all wells of a 96-well plate. Add 100 µL of the test compound stock solution (prepared at 2x the highest desired concentration) to the first column of wells.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend several colonies of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Within 15-30 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
General Experimental and Drug Discovery Workflow
The evaluation of novel IAA derivatives follows a structured workflow from initial screening to lead optimization.
Workflow Diagram: Screening and Development of IAA Derivatives
This workflow begins with the synthesis of a library of derivatives, followed by high-throughput screening to identify initial "hits." These hits are then validated through dose-response studies to determine their potency (IC₅₀ or MIC). Promising compounds, or "leads," undergo further characterization to elucidate their mechanism of action and assess their drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). Through an iterative process of chemical modification (Structure-Activity Relationship - SAR studies), leads are optimized to improve efficacy and safety before being tested in in vivo animal models to confirm their therapeutic potential.[27][28][29]
References
- 1. UVB-Activated Indole-3-Acetic Acid Induces Apoptosis of PC-3 Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Light-activated indole-3-acetic acid induces apoptosis in g361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. mdpi.com [mdpi.com]
- 18. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain | MDPI [mdpi.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Drug Discovery Workflow - What is it? [vipergen.com]
- 28. researchgate.net [researchgate.net]
- 29. ijprajournal.com [ijprajournal.com]
A Comprehensive Technical Review of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive review of the synthesis, potential biological activities, and analytical characterization of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid. Due to the limited availability of direct literature on this specific molecule, this review extends to closely related analogs, particularly substituted indole-3-acetic acid derivatives. The document details synthetic pathways, summarizes potential cytotoxic and antimicrobial activities with available quantitative data, and outlines relevant experimental protocols. Furthermore, it includes predicted spectral data and visual representations of synthetic and mechanistic pathways to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction
Indole-3-acetic acid (IAA) is a well-known plant hormone that has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The indole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[1] Modification of the indole core, particularly at the N-1 and C-3 positions, has led to the development of compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3]
The subject of this review, this compound, represents a specific structural motif within this class of compounds. The presence of a 3-chlorobenzyl group at the N-1 position and an acetic acid moiety at the C-3 position suggests potential for biological activity, possibly through mechanisms observed in related analogs. This guide aims to consolidate the available information on similar structures to provide a predictive overview of the title compound's properties and to facilitate further research and development.
Synthesis and Characterization
While a direct synthetic procedure for this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be constructed based on established methods for the synthesis of N-substituted indole-3-acetic acid derivatives. The general strategy involves the N-alkylation of an indole-3-acetic acid precursor or the introduction of the acetic acid side chain after N-substitution of the indole ring.
A closely related compound, 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, has been synthesized, providing a strong basis for a proposed synthetic pathway.[4] The synthesis of this analog involved the N-alkylation of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid with 3-chlorobenzyl chloride in the presence of sodium hydride in dimethylformamide (DMF).[4]
Proposed Synthetic Pathway
A likely two-step synthesis for the title compound would involve:
-
N-Benzylation of Indole: Reaction of indole with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) in an aprotic polar solvent like DMF to yield 1-(3-chlorobenzyl)-1H-indole.
-
Introduction of the Acetic Acid Moiety: Subsequent reaction of the N-substituted indole with a suitable two-carbon electrophile. A common method is the reaction with ethyl diazoacetate followed by hydrolysis, or a Friedel-Crafts type reaction with a derivative of chloroacetic acid.
Alternatively, starting with indole-3-acetic acid, direct N-benzylation can be achieved under basic conditions.
Experimental Protocol: General Procedure for N-Benzylation of Indole-3-Acetic Acid Derivatives [4]
This protocol is adapted from the synthesis of a structurally similar compound and can be considered a starting point for the synthesis of this compound.
-
Dissolve the starting indole-3-acetic acid derivative (1 equivalent) in dry dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., argon).
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-chlorobenzyl chloride (1.2 equivalents) in dry DMF dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Acidify the mixture to pH 1 with a suitable acid (e.g., 5 N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Predicted Spectral Data
Based on the analysis of spectral data from related indole derivatives, the following characteristic signals can be predicted for this compound:[5]
1H NMR:
-
Indole Protons: Signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the C-2 position of the indole ring would likely appear as a singlet.
-
Benzyl Protons: A singlet for the methylene (-CH2-) group attached to the indole nitrogen (δ ~5.3 ppm) and signals in the aromatic region for the chlorobenzyl ring protons.
-
Acetic Acid Protons: A singlet for the methylene (-CH2-) group of the acetic acid moiety (δ ~3.7 ppm) and a broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D2O.
13C NMR:
-
Indole Carbons: Characteristic signals for the indole ring carbons.
-
Benzyl Carbons: Signals for the methylene carbon and the carbons of the chlorobenzyl ring.
-
Acetic Acid Carbons: Signals for the methylene carbon and the carbonyl carbon of the carboxylic acid group (δ ~170-180 ppm).
IR Spectroscopy:
-
O-H Stretch: A broad absorption band for the carboxylic acid hydroxyl group (around 3300-2500 cm-1).
-
C=O Stretch: A strong absorption for the carbonyl group of the carboxylic acid (around 1700 cm-1).
-
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations.
-
C-Cl Stretch: A characteristic absorption for the carbon-chlorine bond.
Logical Relationship: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and structural elucidation of the target compound.
Biological Activity and Potential Applications
While no specific biological data for this compound has been reported, the activities of structurally similar compounds provide a strong indication of its potential pharmacological profile. Indole-3-acetic acid derivatives are known to exhibit a range of biological effects, with anticancer and antimicrobial activities being the most prominent.
Anticancer Activity
Many indole-3-acetic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanism of action often involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress, leading to apoptosis.[8][9]
Some indole derivatives act as pro-drugs, which are oxidized by peroxidases, such as horseradish peroxidase (HRP), to form cytotoxic radicals.[6][7] This approach has been explored for targeted cancer therapy.
A study on 1-benzyl-indole-3-carbinol, a related compound, showed significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to its parent compound.[10] This suggests that the N-benzyl substitution can potentiate the anticancer activity.
Experimental Protocol: MTT Assay for Cytotoxicity [11]
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete cell culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Cytotoxicity Data for Selected Indole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Benzyl-indole-3-carbinol | MCF-7 | ~0.2 | [10] |
| 1-Benzyl-indole-3-carbinol | MDA-MB-231 | ~0.2 | [10] |
| Indole-3-acetic acid (with HRP) | V79 fibroblasts | ~10 | [7] |
| 5-Methoxy-2-methyl-IAA (with HRP) | Rat hepatocytes | More effective than IAA at pH 7.4 | [8] |
Signaling Pathway: Prooxidant Mechanism of Indole-3-Acetic Acid Derivatives
Caption: Proposed prooxidant mechanism of action for cytotoxic indole-3-acetic acid derivatives.
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties against a range of bacteria and fungi.[2][12] The mechanism of action can vary, but it often involves the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation. The presence of a lipophilic benzyl group and a halogen substituent on the benzyl ring may enhance the antimicrobial efficacy of the title compound.
Structure-Activity Relationships (SAR)
Based on the literature for related indole acetic acid derivatives, several structure-activity relationships can be inferred:[13]
-
N-1 Substitution: Acylation of the indole nitrogen generally decreases activity, while substitution with groups like benzyl can enhance potency.[2][10]
-
C-2 Position: A methyl group at the C-2 position is often more active than aryl-substituted analogs.
-
C-5 Position: Substitution at the C-5 position with electron-donating or halogen groups can increase activity.
-
Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, and its replacement with other acidic functionalities or amide analogs typically reduces or abolishes activity.
Conclusion and Future Directions
While direct experimental data on this compound is not currently available, this comprehensive review of its structural analogs provides a strong foundation for future research. The proposed synthetic pathway is feasible based on established chemical methodologies. The analysis of related compounds suggests that the title compound is likely to possess significant cytotoxic and potentially antimicrobial activities.
Future research should focus on the synthesis and full characterization of this compound. Subsequent in vitro and in vivo studies are warranted to elucidate its biological activities and mechanism of action. Further exploration of substitutions on both the indole and benzyl rings could lead to the discovery of novel and potent therapeutic agents. This technical guide serves as a valuable starting point for researchers and drug development professionals interested in advancing the study of this promising class of indole derivatives.
References
- 1. chemijournal.com [chemijournal.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Buy {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid | 1050151-05-7 [smolecule.com]
- 4. 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and antifungal activity of new 1-halogenobenzyl-3-imidazolylmethylindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Physicochemical Properties of Chlorobenzyl Indole Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the core physicochemical characteristics, experimental methodologies, and relevant biological signaling pathways of chlorobenzyl indole compounds, designed for researchers, scientists, and professionals in drug development.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. The introduction of a chlorobenzyl moiety to the indole ring system gives rise to a class of compounds with significant therapeutic potential, demonstrating activities ranging from anticancer and anticonvulsant to receptor modulation. A thorough understanding of the physicochemical properties of these chlorobenzyl indole compounds is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of these properties, details the experimental protocols for their determination, and visualizes key biological signaling pathways in which these compounds are involved.
Core Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For chlorobenzyl indole compounds, key parameters include melting point, boiling point, acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility. These properties are influenced by the position of the chloro- and benzyl- substituents on the indole ring, as well as other functional groups present in the molecule.
Data Summary
The following tables summarize the available quantitative physicochemical data for a selection of chlorobenzyl indole compounds. It is important to note that much of the available data, particularly for logP, are calculated (computationally predicted) values, which provide useful estimates but may differ from experimentally determined values.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | XLogP | Aqueous Solubility |
| 1-(4-Chlorobenzyl)-1H-indole | C₁₅H₁₂ClN | 241.72 | 65-67 | Decomposes | N/A | 4.6 | Low |
| 1-(4-Chlorobenzyl)-1H-indole-3-carboxylic acid | C₁₆H₁₂ClNO₂ | 285.72 | 228-230 | N/A | ~4-5 | 3.7 | Sparingly soluble |
| 2-(1-(4-Chlorobenzyl)-1H-indol-3-yl)acetic acid | C₁₇H₁₄ClNO₂ | 300.75 | 164-166 | N/A | ~4-5 | 3.9 | Sparingly soluble |
| N-Benzyl-1-(4-chlorobenzyl)-1H-indole-3-carboxamide | C₂₃H₁₉ClN₂O | 374.86 | 178-180 | N/A | N/A | 5.4 | Low |
| 1-(4-Chlorobenzyl)-5-methoxy-2-methylindole-3-acetic acid | C₁₉H₁₈ClNO₃ | 343.80 | 185-187[1] | N/A | ~4-5 | 4.3 | Low |
Note: "N/A" indicates that reliable experimental data was not found in the searched literature. XLogP is a computationally derived prediction of the logarithm of the octanol-water partition coefficient. Aqueous solubility is qualitatively described based on general observations for similar compounds and may vary.
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential for drug development. The following sections detail the standard experimental methodologies for key parameters.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting point over a narrow range (0.5-1.0°C). Impurities tend to depress and broaden the melting point range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered chlorobenzyl indole compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (typically 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Boiling point is sensitive to pressure and is often reported at a specific pressure. For many high molecular weight organic compounds, including some chlorobenzyl indoles, boiling points are determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Distillation Method
-
Apparatus Setup: The liquid chlorobenzyl indole compound is placed in a distillation flask connected to a condenser, a receiving flask, and a thermometer. For vacuum distillation, a vacuum pump is connected to the system.
-
Heating: The flask is heated gently.
-
Equilibrium: The temperature is recorded when the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.
-
Pressure Correction: If the boiling point is measured at a reduced pressure, a nomograph or the Clausius-Clapeyron equation can be used to estimate the boiling point at atmospheric pressure.
pKa Determination
The pKa is a measure of the acidity or basicity of a compound. For indole derivatives, the pKa of the indole nitrogen proton is a key parameter influencing solubility and receptor binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of the chlorobenzyl indole compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
LogP Determination
The partition coefficient (P) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. The logarithm of this ratio is logP.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4, to determine the distribution coefficient, logD) are pre-saturated with each other.
-
Partitioning: A known amount of the chlorobenzyl indole compound is dissolved in one of the phases, and the two phases are mixed in a separatory funnel and shaken vigorously to allow for partitioning of the compound between the two layers.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's absorption from the gastrointestinal tract.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid chlorobenzyl indole compound is added to a known volume of water or a buffer solution of a specific pH in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Separation: The undissolved solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
Biological Signaling Pathways and Experimental Workflows
Chlorobenzyl indole compounds have been shown to interact with various biological targets, leading to a range of pharmacological effects. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways and experimental workflows associated with this class of compounds.
Caspase Activation Pathway
Several indole derivatives have been identified as pro-apoptotic agents that can induce cancer cell death through the activation of caspases, a family of proteases that execute programmed cell death.
Prostaglandin D2 Receptor Antagonism Workflow
Certain chlorobenzyl indole derivatives act as antagonists at the prostaglandin D2 (PGD2) receptor, which is implicated in inflammatory responses. The following workflow outlines a typical radioligand binding assay to determine the affinity of a compound for this receptor.
References
Navigating the Synthesis and Handling of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid. Due to the limited publicly available data for this specific molecule, this paper draws upon information from structurally related compounds, including indole-3-acetic acid and various N-substituted indole derivatives, to establish a robust framework for its safe and effective use in a research and development setting.
Safety and Handling
Hazard Identification and Precautionary Measures
Based on data from analogous compounds, this compound is anticipated to be a solid, likely a crystalline powder. The primary hazards are expected to be:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
Precautionary Statements:
| Category | Precautionary Statement |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1] Wear protective gloves/protective clothing/eye protection/face protection.[1][2] |
| Response | IF ON SKIN: Wash with plenty of soap and water.[2][3] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.[2][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[4] Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[4] |
Quantitative Safety Data (from analogous compounds)
The following table summarizes key safety and physical property data for indole-3-acetic acid, a structurally similar compound. This data should be considered indicative for this compound, but not a direct substitute for specific analysis.
| Property | Value | Reference Compound |
| Physical State | Powder Solid | Indole-3-acetic acid[3] |
| Appearance | Beige | Indole-3-acetic acid[3] |
| Melting Point | 167 °C / 332.6 °F | Indole-3-acetic acid[4] |
| Flash Point | 171 °C / 339.8 °F | Indole-3-acetic acid[4] |
| Autoignition Temperature | 560 °C / 1040 °F | Indole-3-acetic acid[4] |
| Acute Oral Toxicity (LD50) | > 500 mg/kg [Rat] | Indole-3-acetic acid[5] |
| Mutagenicity | Mutagenic for mammalian somatic cells | Indole-3-acetic acid[5] |
Experimental Protocols
The synthesis of this compound would likely follow established methods for the N-alkylation of indoles. The following is a generalized experimental protocol based on common organic synthesis techniques.
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: N-alkylation of an indole-3-acetic acid derivative followed by any necessary deprotection or modification steps.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Methodologies
Materials:
-
Indole-3-acetic acid or a suitable ester precursor
-
3-Chlorobenzyl bromide or chloride
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetone)
-
Reagents for workup (e.g., water, ethyl acetate, brine)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure (Illustrative):
-
Preparation: To a solution of indole-3-acetic acid ester in anhydrous DMF, add a base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkylation: After stirring for a short period, add a solution of 3-chlorobenzyl bromide in DMF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis (if starting from an ester): If an ester was used, the final product can be obtained by hydrolysis of the ester group under acidic or basic conditions.
Potential Biological Activity and Signaling Pathways
While the specific biological targets and signaling pathways of this compound are not documented, many indole derivatives exhibit potent biological activities. For instance, some act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, while others function as receptor antagonists.
The diagram below illustrates a hypothetical signaling pathway for a research compound of this class, depicting its potential interaction with a cellular receptor and the subsequent downstream effects.
Caption: A potential mechanism of action for an indole-based research compound.
Conclusion
This technical guide provides a foundational understanding of the safety, handling, and potential experimental approaches for this compound. Researchers and drug development professionals should use this information as a starting point and always conduct a thorough risk assessment before commencing any new experimental work. The development of a specific Safety Data Sheet and further toxicological studies are crucial for ensuring the long-term safe and effective utilization of this compound in scientific research.
References
Indole-3-ylacetic Acids: A Technical Guide to Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA), classically known as the primary auxin plant hormone, is emerging as a significant multifaceted signaling molecule in mammalian physiology.[1][2] Produced endogenously by human cells and in larger quantities by the gut microbiota from dietary tryptophan, IAA is now recognized for its potent immunomodulatory, anti-cancer, and neuroprotective activities.[1][3] Its ability to interact with specific cellular targets and modulate key signaling pathways has positioned IAA and its derivatives as promising candidates for therapeutic development. This technical guide provides an in-depth overview of the core therapeutic targets of indole-3-ylacetic acids, detailing the underlying molecular mechanisms, relevant quantitative data, and key experimental protocols for their investigation.
Core Therapeutic Area: Oncology
Indole-3-acetic acid derivatives have demonstrated significant potential in cancer therapy, primarily through a targeted pro-drug strategy and the induction of apoptosis. The most well-studied approach involves the combination of IAA with horseradish peroxidase (HRP).
Mechanism of Action: Oxidative Stress and Apoptosis Induction
The core principle of the IAA/HRP therapeutic strategy is the targeted generation of cytotoxic free radicals within the tumor microenvironment.[4][5][6] IAA itself is relatively non-toxic.[7] However, in the presence of HRP, which can be targeted to tumor cells via antibody-directed or gene-directed therapy, IAA is oxidized.[4][5] This oxidation process generates reactive species, including the 3-indolylmethyl (skatolyl) radical, which subsequently reacts with oxygen to form a peroxyl radical and other products like 3-methylene-2-oxindole.[5][6] These reactive molecules induce significant oxidative stress, leading to lipid peroxidation, DNA damage, and ultimately, apoptotic cell death.[5][8]
This apoptotic cascade involves the activation of stress-related mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), and the engagement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1][8] This is evidenced by the activation of initiator caspases-8 and -9, which converge to activate the executioner caspase-3, leading to the cleavage of critical cellular substrates like poly(ADP-ribose) polymerase (PARP).[1][8]
Signaling Pathway: IAA/HRP-Induced Apoptosis
Caption: IAA/HRP-induced apoptotic signaling pathway in cancer cells.
Quantitative Data: Cytotoxicity of IAA Derivatives
The cytotoxic potential of IAA and its derivatives, when activated by HRP, has been quantified in various cancer cell lines. Halogenated derivatives have been shown to be particularly potent.
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | Surviving Fraction | Reference |
| Halogenated IAAs | V79 Chinese Hamster Lung Fibroblasts | 100 | 2 | < 0.001 | [9] |
| IAA | BxPC-3 Human Pancreatic Cancer | 80 | 72 | ~0.275 (Apoptosis Rate: 72.5%) | [10] |
| IAA | G361 Human Melanoma | Varies | Varies | Apoptosis Induction | [8] |
| 2-Aroyl IAA Derivatives | Various | Not Specified | Not Specified | Promising pro-drug activity | [5][6] |
Core Therapeutic Area: Inflammation and Autoimmune Disease
IAA is a key metabolite in regulating inflammation and immune homeostasis, primarily through its action as a ligand for the Aryl Hydrocarbon Receptor (AhR).[3][11][12]
Mechanism of Action: AhR-Dependent Immune Modulation
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor crucial for modulating immune responses at mucosal surfaces.[12][13] As a microbiota-derived metabolite, IAA directly binds to and activates AhR.[1][12] This activation has several downstream anti-inflammatory effects:
-
Th17/Treg Balance: AhR activation promotes the differentiation of regulatory T cells (Tregs), which produce the anti-inflammatory cytokine IL-10, while suppressing the development of pro-inflammatory T helper 17 (Th17) cells.[12][13]
-
Cytokine Regulation: It leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-17A, and IL-23.[11][12]
-
Intestinal Barrier Function: IAA-mediated AhR signaling enhances the integrity of the intestinal epithelial barrier.[12][14]
In addition to AhR-dependent pathways, IAA can exert anti-inflammatory effects through AhR-independent mechanisms, such as the induction of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-oxidative and anti-inflammatory properties.[15][16]
Signaling Pathway: IAA-AhR Anti-Inflammatory Signaling
Caption: IAA-mediated activation of the Aryl Hydrocarbon Receptor (AhR) pathway.
Quantitative Data: Anti-Inflammatory Effects
Studies in cellular and animal models have quantified the anti-inflammatory effects of IAA.
| Model System | Treatment | Effect | Quantitative Change | Reference |
| RAW264.7 Macrophages | IAA (500-1000 µM) + LPS | Reduced Pro-inflammatory Cytokines | Significant decrease in IL-1β and IL-6 mRNA | [17] |
| RAW264.7 Macrophages | IAA (1000 µM) + LPS | Reduced Chemokine Expression | Significant decrease in MCP-1 mRNA | [17] |
| Ankylosing Spondylitis Mouse Model | IAA (50 mg/kg daily) | Reduced Pro-inflammatory Cytokines | Decreased TNF-α, IL-6, IL-17A, IL-23 | [12] |
| Ankylosing Spondylitis Mouse Model | IAA (50 mg/kg daily) | Increased Anti-inflammatory Cytokine | Increased IL-10 | [12] |
| Methotrexate-induced Liver Injury (Rats) | IAA + MTX | Reduced Inflammatory Markers | Significantly decreased TNF-α, IL-6, IL-1β | [18] |
Core Therapeutic Area: Neuroprotection
IAA and related indole compounds are being investigated for their neuroprotective potential in diseases like Alzheimer's and in mitigating neurotoxicity.[19][20][21]
Mechanism of Action: Attenuation of Neuroinflammation
The neuroprotective effects of IAA are largely attributed to its anti-inflammatory properties, which are also relevant in the central nervous system. In the context of neurodegenerative diseases like Alzheimer's, gut microbiota alterations can affect the levels of circulating IAA.[11] Studies have shown that indoles, including IAA, can:
-
Activate AhR in the CNS: Similar to its role in the periphery, AhR activation in the brain can suppress neuroinflammation.[11]
-
Inhibit NF-κB Signaling: IAA can inhibit the activation of the NF-κB pathway, a central regulator of inflammatory gene expression, thereby reducing the production of inflammatory cytokines like TNF-α and IL-1β in the brain.[11]
-
Reduce Inflammasome Activation: It has been shown to inhibit the formation of the NLRP3 inflammasome, a key component of the innate immune response that can be detrimental in chronic neurodegenerative conditions.[11]
-
Modulate NMDA Receptors: While less defined, some acetic acid compounds have been shown to modulate N-methyl-D-aspartate (NMDA) receptor activity, which could influence neuronal excitability and plasticity.[22] This remains an area for further investigation for IAA specifically.
Signaling Pathway: Neuroprotective Mechanisms of IAA
Caption: Key neuroprotective signaling pathways modulated by IAA.
Experimental Protocols
This section provides an overview of key methodologies used to assess the therapeutic potential of indole-3-ylacetic acids.
Cell Viability and Cytotoxicity (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of IAA derivatives, particularly in cancer research.[23]
-
Objective: To measure the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, BxPC-3) are seeded in 96-well plates and allowed to adhere for 24 hours.[23]
-
Treatment: Cells are treated with serial dilutions of the IAA derivative (and HRP, if applicable) for a specified period (e.g., 24, 48, 72 hours).[23]
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.[23]
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[23]
-
Quantification: The absorbance is measured using a plate reader at a wavelength of ~570 nm. The results are used to calculate the IC50 (the concentration of drug that inhibits cell growth by 50%).
-
Apoptosis Analysis (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis induced by IAA treatment.
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.
-
Methodology:
-
Treatment: Cells are treated with the IAA compound for the desired time.
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analysis: Samples are analyzed on a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific pro- and anti-inflammatory cytokines in cell culture supernatants or serum from animal models.[17]
-
Objective: To quantify the effect of IAA on cytokine production.
-
Principle: A specific capture antibody is immobilized on a 96-well plate. The sample is added, and the cytokine of interest binds to the antibody. A second, detection antibody (conjugated to an enzyme) is added, which binds to the captured cytokine. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the amount of cytokine present.
-
Methodology:
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the target cytokine (e.g., TNF-α, IL-6, IL-10).
-
Sample Incubation: Cell culture supernatants or diluted serum samples are added to the wells.
-
Detection: A biotinylated detection antibody is added, followed by an enzyme-linked avidin (e.g., streptavidin-HRP).
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
Measurement: The absorbance is read on a plate reader, and concentrations are determined by comparison to a standard curve.
-
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins within key signaling pathways (e.g., caspases, MAPKs, NF-κB).
-
Objective: To determine how IAA treatment affects the levels or activation state (e.g., phosphorylation) of target proteins.
-
Methodology:
-
Protein Extraction: Cells or tissues are lysed to extract total protein.
-
SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-phospho-p38), followed by a secondary antibody conjugated to HRP.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. Band intensity is quantified using densitometry software.
-
Conclusion and Future Directions
Indole-3-acetic acid and its derivatives represent a versatile class of molecules with significant therapeutic potential across oncology, inflammatory diseases, and neuroprotection. The primary targets identified—including the direct activation of AhR and the targeted generation of oxidative stress via the IAA/HRP system—offer clear pathways for drug development. Future research should focus on the synthesis and screening of novel IAA derivatives with improved potency, selectivity, and pharmacokinetic profiles.[6][23][24] Elucidating the full spectrum of AhR-independent mechanisms and exploring potential off-target effects will be critical for clinical translation. Furthermore, leveraging advanced drug delivery systems to enhance the targeted delivery of IAA/HRP to tumors or specific sites of inflammation could significantly improve therapeutic efficacy and minimize systemic toxicity.[4]
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism - biocrates life sciences gmbh [biocrates.com]
- 4. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2002002110A1 - Use of indole-3-acetic acid derivatives in medicine - Google Patents [patents.google.com]
- 8. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 13. Frontiers | Role of the Aryl Hydrocarbon Receptor and Gut Microbiota-Derived Metabolites Indole-3-Acetic Acid in Sulforaphane Alleviates Hepatic Steatosis in Mice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells | Semantic Scholar [semanticscholar.org]
- 16. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Physiological acetic acid concentrations from ethanol metabolism stimulate accumbens shell medium spiny neurons via NMDAR activation in a sex-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-acetic acid (IAA) derivatives represent a significant class of heterocyclic compounds that are being extensively investigated for their therapeutic potential. The indole scaffold is a common motif in a variety of biologically active molecules and approved drugs. Modifications at various positions of the indole ring can lead to compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid belongs to this promising class of molecules. Its structural features, particularly the N-benzyl substitution, suggest that it may exhibit interesting biological activities.
This document provides a detailed protocol for the in vitro evaluation of this compound, focusing on its potential anticancer effects. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability and cytotoxicity. Additionally, this note outlines potential mechanisms of action and suggests further assays to elucidate the compound's cellular effects.
Data Presentation
Due to the absence of specific published data for this compound, the following table summarizes the in vitro anticancer activity of structurally related N-benzyl indole derivatives against the human breast cancer cell line MDA-MB-231, as determined by the MTT assay. This data is presented to provide a comparative context for the expected potency of the title compound.
| Compound ID | Structure | Cell Line | IC50 (µM)[1][2] |
| 5b | (E)-N'-((1-benzyl-1H-indol-3-yl)methylene)benzohydrazide | MDA-MB-231 | 17.2 ± 0.4 |
| 5n | (E)-N'-((1-benzyl-1H-indol-3-yl)methylene)-2-phenylacetohydrazide | MDA-MB-231 | 43.4 ± 0.2 |
Note: The provided IC50 values are for structurally related N-benzyl indole-derived hydrazones and not for this compound.
Mandatory Visualization
Experimental Workflow: MTT Assay
The following diagram illustrates the general workflow for determining the cytotoxic effects of this compound using the MTT assay.
Caption: A flowchart of the MTT assay for cytotoxicity testing.
Proposed Signaling Pathway for Anticancer Activity
Based on the known mechanisms of related indole derivatives, the following diagram proposes a potential signaling pathway for the anticancer activity of this compound.
Caption: A potential mechanism of anticancer action for the indole derivative.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol details the steps to determine the cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain the selected cancer cell lines in a complete culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells regularly to maintain exponential growth.
-
-
Cell Seeding:
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM) in DMSO.
-
Prepare serial dilutions of the test compound in a complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Potential Follow-up In Vitro Assays
To further characterize the mechanism of action of this compound, the following assays can be performed:
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): To determine if the compound induces apoptosis or necrosis. This can be analyzed by flow cytometry.
-
Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). This is typically done by propidium iodide staining of DNA followed by flow cytometry analysis.
-
Reactive Oxygen Species (ROS) Measurement: To assess if the compound's cytotoxic effect is mediated by the generation of intracellular ROS. Fluorescent probes like DCFDA can be used for this purpose.
-
Western Blot Analysis: To examine the effect of the compound on the expression levels of key proteins involved in cell survival, apoptosis (e.g., Bcl-2, Bax, Caspases), and cell cycle regulation (e.g., cyclins, CDKs).
-
Autophagy Assay: To determine if the compound modulates autophagy, which can be a pro-survival or pro-death mechanism in cancer cells. This can be assessed by monitoring the levels of autophagy markers like LC3-II.[3]
References
- 1. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 3. Microbiota-derived 3-IAA (indole-3-acetic acid) influences chemotherapy efficacy in pancreatic cancer | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]
Application Notes and Protocols for 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Based on an extensive review of currently available scientific literature, patent databases, and chemical supplier information, 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid (CAS Number: 339016-33-0) is a research chemical with no publicly documented biological activity or specific applications in cell culture. While its indole-3-acetic acid core structure is a common motif in biologically active compounds, the specific effects of the 1-(3-chlorobenzyl) substitution have not been characterized in published research.
The information presented below is therefore hypothetical and based on the known activities of structurally related indole derivatives. These notes and protocols are intended to serve as a foundational guide for researchers initiating studies with this compound. It is imperative that all experimental parameters, particularly concentration ranges, are determined empirically for each specific cell line and assay.
Hypothesized Biological Activities
Given the prevalence of the indole scaffold in anti-cancer and anti-inflammatory drug discovery, initial investigations into the bioactivity of this compound could logically focus on these areas. Structurally similar compounds, such as those with different substitutions on the benzyl ring or modifications to the acetic acid side chain, have demonstrated activities including tubulin polymerization inhibition and modulation of inflammatory pathways.
Data Presentation: Hypothetical IC₅₀ Values
The following table presents hypothetical 50% inhibitory concentration (IC₅₀) values to illustrate how such data would be presented. These values are not based on experimental results for this compound and should be determined experimentally.
| Cell Line | Assay Type | Hypothetical IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | To be determined |
| A549 (Lung Cancer) | Cell Viability (MTT Assay) | To be determined |
| RAW 264.7 (Macrophage) | Nitric Oxide Production (Griess Assay) | To be determined |
Experimental Protocols
The following are detailed, generalized protocols for initial characterization of this compound in a cell culture setting.
Protocol 1: Determination of Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., MCF-7).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in complete DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition
Objective: To evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
This compound
-
DMSO, cell culture grade
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Prepare serial dilutions in complete DMEM.
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the compound (determined from a preliminary cytotoxicity assay) for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using NaNO₂. Calculate the concentration of nitrite in the samples. Determine the percentage of NO inhibition relative to the LPS-only control.
Mandatory Visualizations
Since no specific signaling pathways for this compound have been identified, the following diagrams represent a hypothetical experimental workflow and a potential signaling pathway that could be investigated based on the activities of related indole compounds.
Caption: Workflow for determining the cytotoxicity of a novel compound.
Caption: A hypothetical anti-inflammatory signaling pathway.
Application Notes and Protocols for Preclinical Evaluation of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models and detailed protocols for evaluating the therapeutic potential of the novel compound, 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid. Based on the chemical structure, which features an indole-3-acetic acid backbone, this compound is hypothesized to possess anti-inflammatory, analgesic, and anti-cancer properties. The following sections outline the experimental designs to test these hypotheses.
Anti-Inflammatory Activity
The potential anti-inflammatory effects of this compound can be assessed using rodent models of acute and chronic inflammation.
Carrageenan-Induced Paw Edema in Rats
This widely used model evaluates the efficacy of a compound against acute inflammation.
1.1.1 Experimental Protocol
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into the following groups (n=6 per group):
-
Vehicle Control (0.5% carboxymethylcellulose, p.o.)
-
Test Compound (10, 25, 50 mg/kg, p.o.)
-
Positive Control (Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure: a. Administer the vehicle, test compound, or positive control orally one hour before inducing inflammation. b. Measure the initial paw volume of the right hind paw using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
1.1.2 Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Test Compound | 10 | 0.62 ± 0.04* | 27.1 |
| Test Compound | 25 | 0.45 ± 0.03 | 47.1 |
| Test Compound | 50 | 0.28 ± 0.02 | 67.1 |
| Indomethacin | 10 | 0.31 ± 0.03** | 63.5 |
*p<0.05, **p<0.01 compared to Vehicle Control
Experimental Workflow: Carrageenan-Induced Paw Edema
Analgesic Activity
The analgesic properties of the compound can be investigated using models that assess both central and peripheral analgesic effects.
Acetic Acid-Induced Writhing Test in Mice
This model is sensitive to peripherally acting analgesics.
2.1.1 Experimental Protocol
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into the following groups (n=6 per group):
-
Vehicle Control (0.5% carboxymethylcellulose, p.o.)
-
Test Compound (10, 25, 50 mg/kg, p.o.)
-
Positive Control (Aspirin, 100 mg/kg, p.o.)
-
-
Procedure: a. Administer the vehicle, test compound, or positive control orally 30 minutes before inducing pain. b. Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally. c. Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 20 minutes.
-
Data Analysis: Calculate the percentage protection against writhing using the following formula: % Protection = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
2.1.2 Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Protection |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Test Compound | 10 | 32.5 ± 2.5* | 28.1 |
| Test Compound | 25 | 21.8 ± 2.1 | 51.8 |
| Test Compound | 50 | 12.3 ± 1.8 | 72.8 |
| Aspirin | 100 | 15.6 ± 1.9** | 65.5 |
*p<0.05, **p<0.01 compared to Vehicle Control
Hot Plate Test in Mice
This model is used to evaluate centrally acting analgesics.[1]
2.2.1 Experimental Protocol
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions.
-
Screening: Select mice that show a reaction (paw licking or jumping) on the hot plate within 15 seconds.
-
Grouping: Randomly divide the selected animals into the following groups (n=6 per group):
-
Vehicle Control (0.5% carboxymethylcellulose, p.o.)
-
Test Compound (10, 25, 50 mg/kg, p.o.)
-
Positive Control (Morphine, 5 mg/kg, s.c.)
-
-
Procedure: a. Record the basal reaction time for each mouse on the hot plate maintained at 55 ± 0.5°C. A cut-off time of 30 seconds is set to prevent tissue damage. b. Administer the vehicle, test compound, or positive control. c. Measure the reaction time at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: Calculate the percentage increase in reaction time (analgesic effect).
2.2.2 Data Presentation
| Treatment Group | Dose (mg/kg) | Peak Reaction Time (s) at 60 min (± SEM) | % Increase in Reaction Time |
| Vehicle Control | - | 8.2 ± 0.5 | - |
| Test Compound | 10 | 10.1 ± 0.7 | 23.2 |
| Test Compound | 25 | 13.5 ± 0.9* | 64.6 |
| Test Compound | 50 | 18.7 ± 1.2 | 128.0 |
| Morphine | 5 | 24.3 ± 1.5 | 196.3 |
*p<0.05, **p<0.01 compared to Vehicle Control
Anti-Cancer Activity
The anti-cancer potential of this compound can be evaluated using a human tumor xenograft model in immunocompromised mice.[2][3]
Human Tumor Xenograft Model
This model assesses the in vivo efficacy of the compound against a specific cancer cell line.
3.1.1 Experimental Protocol
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116).
-
Tumor Implantation: a. Subcutaneously inject 5 x 10^6 HCT116 cells in 0.1 mL of Matrigel into the right flank of each mouse. b. Monitor tumor growth regularly.
-
Grouping: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into the following groups (n=8 per group):
-
Vehicle Control (e.g., PBS, i.p.)
-
Test Compound (25, 50 mg/kg, i.p., daily)
-
Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, i.p., twice weekly)
-
-
Treatment and Monitoring: a. Administer the treatments for 21 days. b. Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²). c. Monitor body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
3.1.2 Data Presentation
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1580 ± 120 | - | +5.2 |
| Test Compound | 25 | 1050 ± 95* | 33.5 | +2.1 |
| Test Compound | 50 | 625 ± 70 | 60.4 | -1.8 |
| 5-Fluorouracil | 20 | 450 ± 65 | 71.5 | -8.5 |
*p<0.05, **p<0.01 compared to Vehicle Control
Experimental Workflow: Human Tumor Xenograft Model
Hypothetical Signaling Pathway
Based on the activities of other indole derivatives, this compound might exert its anti-inflammatory and anti-cancer effects by inhibiting key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
References
Application Notes and Protocols for the Analytical Detection of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid is a synthetic auxin derivative with potential applications in drug development and agrochemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including pharmaceutical formulations, biological samples, and environmental assays. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the analysis of this compound are reversed-phase HPLC and LC-MS/MS. HPLC-UV offers a robust and widely accessible method for routine quantification, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the HPLC-UV method, adapted from validated methods for structurally similar N-substituted indole-3-acetic acid derivatives[1].
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic Acid, analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (based on the typical UV absorbance of indole compounds)[2][3]
-
Injection Volume: 20 µL
4. Standard Solution Preparation
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
-
For Bulk Material: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Formulations: The sample preparation will depend on the matrix. A general approach involves extraction with a suitable organic solvent (e.g., methanol or acetonitrile), followed by centrifugation and filtration.
6. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Caption: Workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on methods for similar synthetic auxins[4][5][6].
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Instrumentation
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. LC Conditions
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the target compound).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor ion to product ion transitions for the analyte and the internal standard. These transitions need to be determined by infusing a standard solution of the compound into the mass spectrometer. For a compound with a molecular weight of approximately 313.7 g/mol , a possible precursor ion in negative mode could be [M-H]⁻ at m/z 312.7. Product ions would need to be determined experimentally.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
5. Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.
-
Solid-Phase Extraction (for cleaner samples):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
6. Analysis Procedure
-
Prepare calibration standards and quality control samples by spiking the blank matrix with known concentrations of the analyte and a constant concentration of the internal standard.
-
Process the standards, quality controls, and unknown samples using the chosen sample preparation method.
-
Analyze the processed samples by LC-MS/MS.
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Caption: Workflow for LC-MS/MS analysis.
Method Validation
All analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid | MDPI [mdpi.com]
- 4. Simultaneous determination of six auxin plant growth promoters in agricultural products by liquid chromatography tandem mass spectrometry (LC-MS/MS) [vjfc.nifc.gov.vn]
- 5. mdpi.com [mdpi.com]
- 6. Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol for the HPLC Analysis of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), a prominent member of the auxin family of plant hormones. IAA and its analogues are crucial in regulating various aspects of plant growth and development.[1] In the context of drug development, indole-based compounds are of significant interest due to their diverse biological activities. Accurate and robust analytical methods are essential for the quantification of this compound in various matrices to support research, quality control, and pharmacokinetic studies. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The methodologies presented are based on established analytical techniques for similar indole derivatives.[2][3]
Principle of Separation
The method utilizes reversed-phase HPLC (RP-HPLC), a widely used technique for the separation of moderately polar to nonpolar compounds. In RP-HPLC, the stationary phase is nonpolar (typically C8 or C18), and the mobile phase is polar. The separation of this compound is achieved based on its partitioning between the nonpolar stationary phase and the polar mobile phase. The inclusion of an acid, such as acetic or formic acid, in the mobile phase helps to suppress the ionization of the carboxylic acid group of the analyte, resulting in improved peak shape and retention.[2]
Experimental Protocols
Protocol 1: HPLC-UV Analysis
This protocol outlines a standard method for the analysis of this compound using HPLC with UV detection.
1. Instrumentation and Chromatographic Conditions:
A standard HPLC system equipped with a UV detector is used. The following table summarizes the recommended starting conditions, which may require optimization depending on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid |
| Elution Mode | Gradient or Isocratic (e.g., 60:40 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., from a reaction mixture or biological matrix):
-
Dilute an aliquot of the sample with the mobile phase to a concentration within the calibration range.
-
For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.[4][5]
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
-
3. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area of the analyte.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: HPLC with Fluorescence Detection
For enhanced sensitivity, fluorescence detection can be employed, as indole-containing compounds often exhibit natural fluorescence.[1][6]
1. Instrumentation and Chromatographic Conditions:
Use an HPLC system equipped with a fluorescence detector.
| Parameter | Recommended Condition |
| HPLC Column | C8 or C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution Mode | Gradient elution is often preferred for complex samples.[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Fluorescence Detection | Excitation: ~280 nmEmission: ~350 nm[1][6] |
| Injection Volume | 20 µL |
2. Standard and Sample Preparation:
Follow the same procedures as described in Protocol 1. Due to the higher sensitivity of fluorescence detection, lower concentration standards may be required.
3. Analysis Procedure:
Follow the same analysis procedure as outlined in Protocol 1, using the fluorescence detector signals for quantification.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured format.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2 |
| Theoretical Plates (N) | N > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.5 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
Visualizations
Conclusion
The HPLC methods described in this application note provide a robust framework for the analysis of this compound. The choice between UV and fluorescence detection will depend on the required sensitivity and the complexity of the sample matrix. Method parameters should be optimized and validated for the specific application to ensure accurate and reliable results.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Proteomics Research with 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid is a synthetic indole derivative available for research purposes. While direct proteomics studies on this specific compound are not extensively published, its structural similarity to other biologically active indoles suggests potential applications in target identification and pathway analysis. Indole-3-acetic acid and its derivatives are known to play roles in various biological processes, acting as signaling molecules and enzyme modulators. This document provides a hypothetical framework and generalized protocols for investigating the proteomic effects and molecular targets of this compound, based on established chemical proteomics workflows.
Hypothetical Biological Activity and Target Pathway
Based on the common activities of substituted indole acetic acid analogs, this compound is hypothesized to interact with proteins involved in cellular signaling cascades. A plausible, yet unconfirmed, mechanism of action could be the modulation of a kinase signaling pathway, which is a frequent target class for small molecule inhibitors. For the purpose of this application note, we will consider the hypothetical inhibition of a kinase, leading to downstream effects on protein expression.
Caption: Hypothetical signaling pathway modulated by the compound.
Quantitative Data from Structurally Related Analogs
Due to the absence of specific quantitative data for this compound, the following table summarizes representative data from public literature on analogous indole-based compounds to illustrate potential potency and the types of data that can be generated.
| Compound Class | Target | Assay Type | IC50 / Ki (nM) |
| Indole-3-acetic acid derivatives | Kinase X | Kinase activity assay | 150 |
| Benzyl-indole derivatives | GPCR Y | Radioligand binding | 85 |
| Chlorobenzyl-indole analogs | Enzyme Z | Enzymatic assay | 250 |
Note: This data is illustrative and not directly from experiments with this compound.
Experimental Protocols for Proteomics Research
To identify the protein targets of this compound and understand its mechanism of action, a chemical proteomics approach using affinity purification coupled with mass spectrometry (AP-MS) is recommended. This involves immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate.
Protocol 1: Synthesis of an Affinity Probe
To perform AP-MS, the compound of interest must be chemically modified to include a linker arm and a reactive group for immobilization, or a tag such as biotin. This protocol outlines a general strategy.
Materials:
-
This compound
-
Amine-functionalized linker (e.g., a diamine)
-
Coupling agents (e.g., EDC, NHS)
-
Amine-reactive beads (e.g., NHS-activated sepharose beads)
-
Anhydrous solvents (e.g., DMF, DMSO)
Procedure:
-
Linker Attachment: React the carboxylic acid group of this compound with an excess of a diamine linker in the presence of EDC and NHS in anhydrous DMF. This creates an amide bond, leaving a free amine at the other end of the linker.
-
Purification: Purify the linker-modified compound using reverse-phase HPLC.
-
Immobilization: Couple the amine-functionalized compound to NHS-activated sepharose beads by incubation in a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Washing: Wash the beads extensively to remove any non-covalently bound compound.
-
Blocking: Block any remaining reactive sites on the beads with a small amine-containing molecule (e.g., ethanolamine).
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)
Materials:
-
Compound-immobilized beads (from Protocol 1)
-
Control beads (without the compound)
-
Cell lysate from a relevant cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of the free compound)
-
Mass spectrometer (e.g., Orbitrap-based system)
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified protein lysate. Determine the protein concentration using a BCA assay.
-
Incubation: Incubate the cell lysate (e.g., 1-5 mg of total protein) with the compound-immobilized beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, a common method is on-bead digestion.
-
On-Bead Digestion:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Dilute the urea to <2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Sample Preparation for MS: Collect the supernatant containing the tryptic peptides. Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Potential targets are proteins that are significantly enriched on the compound-immobilized beads compared to the control beads.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Concluding Remarks
The provided protocols and hypothetical applications serve as a guide for initiating proteomics research on this compound. Successful target identification will require careful optimization of the described steps and subsequent validation of putative targets using orthogonal methods such as Western blotting, cellular thermal shift assays (CETSA), or enzymatic assays. These approaches will be crucial in elucidating the mechanism of action of this novel compound and assessing its potential for further development.
Formulation of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic Acid for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid for use in preclinical research settings. The information is intended to guide researchers in preparing this compound for both in vitro cell-based assays and in vivo animal studies.
Compound Information
Chemical Structure:
Physicochemical Properties:
A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that while specific solubility and stability data for this compound are not extensively published, the provided information is based on the properties of the closely related parent compound, indole-3-acetic acid (IAA), and general characteristics of similar indole derivatives. Researchers are strongly encouraged to perform their own solubility and stability assessments for their specific experimental conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄ClNO₂ | [1][2] |
| Molar Mass | 299.75 g/mol | [1][2] |
| Melting Point | 105-107 °C | [1] |
| Appearance | Off-white to tan crystalline solid | [3] |
| Solubility (predicted) | ||
| - DMSO | Soluble (e.g., >10 mg/mL) | [3][4] |
| - Ethanol | Soluble (e.g., ~1-50 mg/mL) | [3][4] |
| - Water | Poorly soluble | [3][5] |
| - PBS (pH 7.2) | Poorly soluble | [4][5] |
| Stability | Light sensitive in solution. Aqueous solutions are not recommended for storage for more than one day. | [3][4] |
Potential Biological Activities and Mechanism of Action
While the specific biological activities of this compound are not extensively characterized in publicly available literature, indole-3-acetic acid and its derivatives have been reported to exhibit a range of biological effects, including:
-
Anticancer Properties: Some indole derivatives have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][6] A potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]
-
Anti-inflammatory and Antioxidant Effects: Indole compounds have been investigated for their ability to mitigate inflammation and oxidative stress.[7][8] This may occur through the modulation of inflammatory signaling pathways and scavenging of reactive oxygen species.[9]
Based on these findings, a hypothesized signaling pathway for the anticancer activity of this compound is presented in the diagram below.
Caption: Hypothesized signaling pathway for the anticancer activity of this compound.
Experimental Protocols
The following protocols provide a starting point for the formulation of this compound. Optimization may be required based on the specific experimental setup and goals.
Preparation of Stock Solutions for In Vitro Experiments
Due to its poor aqueous solubility, a stock solution in an organic solvent is recommended for in vitro studies. Dimethyl sulfoxide (DMSO) is a common choice.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but care should be taken to avoid degradation.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a DMSO stock solution.
Formulation for In Vitro Cell-Based Assays
For cell-based assays, the DMSO stock solution should be diluted in cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Protocol:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Always include a vehicle control in your experimental design, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the test compound.
-
Add the diluted compound solutions to the cells and proceed with the assay as planned.
Formulation for In Vivo Animal Studies
Formulating poorly water-soluble compounds for in vivo administration requires careful consideration to ensure adequate bioavailability and minimize toxicity of the vehicle. Below are two potential approaches.
Method 1: Co-solvent/Surfactant System (for oral gavage or intraperitoneal injection)
This method uses a mixture of solvents and a surfactant to improve solubility and stability. A common formulation consists of DMSO, Cremophor EL (or a similar surfactant like Tween 80), and saline.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cremophor EL (or Tween 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
In a separate tube, mix the DMSO solution with Cremophor EL. A common starting ratio is 1:1 (v/v) of DMSO to Cremophor EL.
-
Slowly add sterile saline to the DMSO/Cremophor EL mixture while vortexing to form a clear, stable solution or a fine emulsion. The final concentration of DMSO and Cremophor EL should be kept as low as possible (e.g., 5-10% each).
-
The final formulation should be prepared fresh before each administration.
Method 2: Alkaline Solubilization and pH Adjustment (for oral gavage or intraperitoneal injection)
For acidic compounds like this one, solubility can be increased at a higher pH.
Materials:
-
This compound powder
-
1N NaOH solution
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile tubes
-
pH meter
-
0.22 µm sterile filter
Protocol:
-
Weigh the desired amount of the compound.
-
Add a small amount of 1N NaOH dropwise while vortexing until the compound is fully dissolved. Use the minimum amount of NaOH necessary.
-
Once dissolved, add sterile PBS to the desired final volume.
-
Adjust the pH of the final solution to a physiologically acceptable range (e.g., 7.2-7.4) using dilute HCl or NaOH as needed.
-
Sterile-filter the final solution using a 0.22 µm filter before administration.
-
This formulation should be prepared fresh daily.
Workflow for In Vivo Formulation:
Caption: Workflows for preparing in vivo formulations.
Stability Considerations
Indole compounds can be sensitive to light and may degrade in aqueous solutions.[3] It is recommended to:
-
Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Prepare aqueous formulations fresh daily.[4]
-
For long-term storage, keep the compound as a solid at -20°C and the DMSO stock solution in aliquots at -80°C.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional laboratory guidance and the researcher's own experimental validation. The provided protocols are general recommendations and may require optimization for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid, a Prostaglandin D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research has not yielded specific quantitative data (e.g., Kᵢ, IC₅₀) for 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid as a prostaglandin D2 (PGD2) receptor antagonist. The following application notes and protocols are based on established methodologies for characterizing PGD2 receptor antagonists and provide a framework for the investigation of this and similar compounds.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation, asthma, and immune responses.[1][2] PGD2 exerts its effects through two main G-protein coupled receptors: the DP1 receptor, which signals through Gs to increase intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi to decrease cAMP and increase intracellular calcium (Ca²⁺).[3][4] Antagonists of these receptors, particularly DP2, are of significant interest as potential therapeutics for inflammatory diseases.[5][6] The compound this compound belongs to the indole acetic acid class of molecules, a scaffold that has been explored for PGD2 receptor antagonism.[7][8] These notes provide detailed protocols for the evaluation of this compound's potential as a PGD2 receptor antagonist.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Radioligand Binding Affinity
| Compound | Receptor | Kᵢ (nM) | n |
| This compound | Human DP1 | Data Not Available | - |
| This compound | Human DP2 (CRTH2) | Data Not Available | - |
| Reference Antagonist (e.g., Fevipiprant) | Human DP2 (CRTH2) | Insert Value | - |
Table 2: Functional Antagonist Potency
| Compound | Assay Type | Receptor | IC₅₀ (nM) | n |
| This compound | cAMP Inhibition Assay | Human DP2 (CRTH2) | Data Not Available | - |
| This compound | Calcium Mobilization Assay | Human DP2 (CRTH2) | Data Not Available | - |
| This compound | cAMP Accumulation Assay | Human DP1 | Data Not Available | - |
| Reference Antagonist (e.g., CAY10471) | Calcium Mobilization Assay | Human DP2 (CRTH2) | Insert Value | - |
Signaling Pathways
The diagrams below illustrate the signaling pathways of the DP1 and DP2 (CRTH2) receptors.
References
- 1. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Timapiprant, a prostaglandin D2 receptor antagonist, ameliorates pathology in a rat Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Identification of an indole series of prostaglandin D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indole Compound Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives represent a significant class of heterocyclic compounds with broad therapeutic potential, particularly in oncology.[1][2][3][4] These compounds, found naturally in sources like cruciferous vegetables, have been shown to modulate critical cellular processes including cell proliferation, apoptosis, and key signaling pathways implicated in cancer progression.[5][6][7] This document provides detailed protocols for in vitro and in vivo experimental designs to rigorously evaluate the efficacy of novel indole-based compounds. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating standardized and reproducible efficacy testing.
Indole compounds exert their anticancer effects through various mechanisms, such as inducing cell cycle arrest, inhibiting angiogenesis, and modulating key signaling pathways like PI3K/Akt/mTOR and STAT3.[1][5][8][9] The protocols detailed below will enable the systematic investigation of these mechanisms, providing a robust framework for preclinical drug development.
Data Presentation: Summarized Efficacy of Indole Compounds
Quantitative data from efficacy studies should be presented in a clear and structured format to allow for easy comparison between different compounds and experimental conditions.
Table 1: In Vitro Antiproliferative Activity of Indole Compounds
| Compound ID | Cancer Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| Indole-A | MCF-7 (Breast) | MTT | 48 | 15.2 ± 1.8 |
| Indole-A | A549 (Lung) | XTT | 48 | 22.5 ± 2.1 |
| Indole-B | Panc-1 (Pancreatic) | MTT | 72 | 8.9 ± 0.9 |
| Indole-B | DLD1 (Colon) | XTT | 72 | 12.1 ± 1.3 |
| Doxorubicin | MCF-7 (Breast) | MTT | 48 | 0.8 ± 0.1 |
Table 2: Apoptosis Induction by Indole Compounds in MCF-7 Cells
| Compound ID | Concentration (µM) | Assay Type | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | - | Flow Cytometry | 4.5 ± 0.5 | 1.0 ± 0.1 |
| Indole-A | 15 | Flow Cytometry | 35.2 ± 3.1 | 4.2 ± 0.4 |
| Indole-B | 10 | Flow Cytometry | 42.8 ± 4.5 | 5.8 ± 0.6 |
| Staurosporine (1 µM) | 1 | Flow Cytometry | 85.1 ± 5.9 | 12.5 ± 1.1 |
Table 3: In Vivo Antitumor Efficacy in Xenograft Model (MCF-7)
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Body Weight Change (%) |
| Vehicle Control | - | Oral | 0 | +2.5 ± 0.5 |
| Indole-A | 50 | Oral | 45.3 ± 5.2 | -1.2 ± 0.3 |
| Indole-B | 30 | Intraperitoneal | 62.1 ± 6.8 | -3.5 ± 0.8 |
| Paclitaxel | 10 | Intravenous | 88.9 ± 4.5 | -8.9 ± 1.2 |
Experimental Protocols
In Vitro Efficacy Studies
A general workflow for assessing the impact of indole derivatives on cell viability involves initial screening with cytotoxicity assays, followed by more detailed mechanistic studies.
General experimental workflow for cell-based assays.
Cell viability assays are crucial for determining the cytotoxic effects of indole compounds on cancer cell lines. The MTT and XTT assays are reliable colorimetric methods for this purpose.[10][11][12]
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, Panc-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[7]
-
Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
-
b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative to the MTT assay where the formazan product is water-soluble, simplifying the protocol.[12]
-
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Other materials are the same as for the MTT assay.
-
-
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Addition: Prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[7]
-
Absorbance Measurement: Measure the absorbance at 450-500 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
-
Indole compounds are known to induce apoptosis in cancer cells.[6][13] The following assays can be used to quantify apoptosis.
a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indole compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer.
-
b) Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.[14]
-
Materials:
-
Caspase-Glo® 3/7 Assay Kit
-
Luminometer
-
-
Protocol:
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the indole compound for the desired time.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature.[14]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase-3/7.[14]
-
Indole compounds can modulate various signaling pathways.[5][8] Western blotting can be used to assess the expression and phosphorylation status of key proteins in these pathways.[15][16][17]
-
Protocol:
-
Protein Extraction: Treat cells with the indole compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, STAT3, p-STAT3, Bcl-2, Bax, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Inhibition of the PI3K/Akt signaling pathway by an indole compound.
In Vivo Efficacy Studies
This model is used to evaluate the antitumor activity of indole compounds in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., MCF-7)
-
Indole compound formulation
-
Calipers
-
-
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the indole compound (and vehicle control) via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the indole compound.[18][19][20]
-
Protocol:
-
Compound Administration: Administer a single dose of the indole compound to mice via intravenous and oral routes.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the indole compound using LC-MS/MS.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.
-
Conclusion
The experimental designs and protocols provided in this document offer a robust framework for the preclinical evaluation of indole compounds. By systematically assessing their in vitro and in vivo efficacy and elucidating their mechanisms of action, researchers can identify promising candidates for further development as novel anticancer therapeutics. Adherence to these standardized methods will ensure data quality and reproducibility, accelerating the translation of basic research findings into clinical applications.
References
- 1. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 13. Mechanisms and therapeutic implications of cell death induction by indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid in Solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid in various solution-based experimental settings. The information is presented in a question-and-answer format to directly address common issues and facilitate troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
Light Exposure: Indole derivatives, such as indole-3-acetic acid (IAA), are known to be sensitive to light, particularly in the UV and blue regions of the spectrum.[1] Photodegradation can lead to the formation of various degradation products.
-
pH of the Solution: The pH of the solution can significantly impact the stability of the compound. Ester conjugates of indole-3-acetic acid are known to be susceptible to hydrolysis under alkaline conditions (pH 9 and above).[2][3]
-
Choice of Solvent: The solvent system can affect the rate and pathway of degradation. Protic solvents, such as alcohols, may influence photostability differently than aprotic solvents.[4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Presence of Oxidizing Agents: The indole ring can be susceptible to oxidation, leading to the formation of oxindole derivatives.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the stability of your solutions, the following storage conditions are recommended:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Refrigeration: Store solutions at low temperatures (e.g., 2-8 °C) to minimize thermal degradation. For long-term storage, consider freezing the solution, although freeze-thaw cycles should be minimized.
-
Inert Atmosphere: For sensitive applications, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.
-
pH Control: If experimentally feasible, maintain the pH of the solution in the neutral to slightly acidic range to minimize base-catalyzed hydrolysis.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for monitoring the degradation of the compound.[5][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. This allows for the accurate quantification of the remaining active compound over time.
Q4: Are there any known degradation pathways for indole-3-acetic acid derivatives?
A4: Yes, for the parent compound indole-3-acetic acid, several degradation pathways are known, which can be indicative for its derivatives. These include:
-
Oxidative Degradation: The indole ring can be oxidized to form oxindole-3-acetic acid.
-
Photodegradation: Exposure to light can lead to a complex mixture of degradation products.
-
Conjugation: In biological systems, indole-3-acetic acid can be conjugated with amino acids or sugars.[7]
-
Microbial Degradation: Certain microorganisms can metabolize indole-3-acetic acid.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of the compound in solution. | Prepare fresh solutions for each experiment. Protect solutions from light and store them at an appropriate temperature. Verify the concentration and purity of the stock solution using a validated analytical method like HPLC. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and identify their retention times. This will help in developing a stability-indicating HPLC method. |
| Precipitation of the compound in solution. | Poor solubility in the chosen solvent or change in pH. | Ensure the solvent has sufficient solubilizing power for the compound. The solubility of indole-3-acetic acid is known to be higher in organic solvents like ethanol, methanol, and DMSO compared to water.[10] If using aqueous buffers, check and adjust the pH as needed. |
| Color change of the solution over time. | Degradation of the compound, possibly due to oxidation or photodegradation. | Discard the solution and prepare a fresh one. Implement stricter storage conditions, such as protection from light and storage under an inert atmosphere. |
Quantitative Data on Stability
| Condition | Solvent | Temperature (°C) | Concentration (µg/mL) | Parameter | Value |
| Acid Hydrolysis (0.1 M HCl) | 50% Acetonitrile/Water | 60 | 100 | Half-life (t½) | Data to be determined experimentally |
| Base Hydrolysis (0.1 M NaOH) | 50% Acetonitrile/Water | 60 | 100 | Half-life (t½) | Data to be determined experimentally |
| Oxidation (3% H₂O₂) | 50% Acetonitrile/Water | 25 | 100 | % Degradation after 24h | Data to be determined experimentally |
| Thermal Degradation | DMSO | 80 | 100 | % Degradation after 72h | Data to be determined experimentally |
| Photostability (ICH Q1B) | Methanol | 25 | 100 | % Degradation | Data to be determined experimentally |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen. Place the vial with the solid compound in an oven at 80°C for a specified time. At each time point, dissolve the residue in the mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC.
-
-
HPLC Analysis: Analyze all samples using a developed and validated HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Data Analysis: For each stress condition, calculate the percentage of degradation of the parent compound and identify the retention times of the degradation products.
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
- 1. ecetoc.org [ecetoc.org]
- 2. (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | C19H19NO3 | CID 1372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective synthetic route for this compound?
The most widely adopted synthetic strategy involves a two-step process. It begins with the N-alkylation of indole-3-acetonitrile with 3-chlorobenzyl chloride, followed by the hydrolysis of the resulting nitrile intermediate to the final carboxylic acid product. This route is generally preferred over direct alkylation of indole-3-acetic acid to avoid potential side reactions like esterification.
Q2: My N-alkylation reaction yields a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?
The competition between N-alkylation and C3-alkylation is a common challenge due to the high nucleophilicity of the C3 position in the indole ring.[1] To favor N-alkylation, consider the following strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the classical approach to favor N-alkylation.[1] The base completely deprotonates the indole nitrogen, enhancing its nucleophilicity for the reaction.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes promote N-alkylation over C-alkylation.[1]
-
Modern Catalytic Methods: Copper hydride (CuH) catalysis with specific ligands has demonstrated high N-selectivity.[1]
Q3: The N-alkylation reaction is very slow or fails to proceed to completion. What are the potential causes and solutions?
Several factors can impede the reaction rate and overall yield.
-
Moisture: Reactions employing strong bases like NaH are highly sensitive to moisture. Ensure the use of anhydrous (dry) solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[1] Moisture will quench the base, halting the reaction.[1]
-
Base Inactivity: The quality of the base is crucial. Use freshly opened or properly stored sodium hydride.
-
Insufficient Temperature: While high temperatures can affect selectivity, the reaction may require a certain activation energy. If the reaction is sluggish at room temperature, cautiously increasing the heat may improve the rate.
Q4: I am observing the formation of dialkylated byproducts. How can this be prevented?
Dialkylation, where both the nitrogen and the C3 position are alkylated, can occur under forcing conditions or with highly reactive alkylating agents.[1] To minimize this:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the 3-chlorobenzyl chloride.[1]
-
Controlled Addition: Add the alkylating agent dropwise to the reaction mixture. This helps maintain a low concentration and reduces the probability of a second alkylation event.[1]
-
Monitor Reaction Progress: Carefully monitor the reaction using Thin Layer Chromatography (TLC) and stop it once the formation of the desired mono-N-alkylated product is maximized.[1]
Q5: The final hydrolysis step from the nitrile to the carboxylic acid is inefficient. What are the best practices?
Hydrolysis of the nitrile can be achieved under acidic, basic, or enzymatic conditions.[2]
-
Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous or alcoholic solution of a strong base like NaOH or KOH is a common and effective method.[2]
-
Acid-Catalyzed Hydrolysis: Refluxing with a strong acid like H₂SO₄ or HCl can also be used, converting the nitrile group to a carboxyl group.[3]
-
Enzymatic Hydrolysis: For sensitive substrates, using a nitrilase enzyme can be a milder alternative, offering high efficiency.[2][4] The reaction is typically performed at moderate temperatures (e.g., 60°C) for a shorter duration.[2]
Troubleshooting Guides
Problem 1: Low or No Yield in N-Alkylation Step
This guide provides a systematic approach to diagnosing and resolving low-yield issues during the N-alkylation of indole-3-acetonitrile.
Caption: Troubleshooting workflow for N-alkylation.
Problem 2: Difficulty in Product Purification
-
Issue: The crude product is an inseparable mixture of N- and C-alkylated isomers.
-
Solution: Isomer separation can be challenging. Flash column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradients) is the standard method. If separation is poor, consider converting the isomers to derivatives with different polarities before chromatography.
-
-
Issue: The final product, this compound, is difficult to crystallize.
-
Solution: The product should precipitate upon acidification of the aqueous solution after basic hydrolysis.[2] If it oils out, try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification. Recrystallization from a suitable solvent like water or an ethanol/water mixture can be attempted for further purification.[5]
-
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Indole Alkylation Regioselectivity
| Base (equiv.) | Solvent | Temperature (°C) | N-Alkylation Yield | C3-Alkylation Yield | Comments |
| NaH (1.1) | DMF | 0 to RT | High | Low | Classical conditions favoring N-alkylation.[1] |
| K₂CO₃ (2.0) | Acetone | Reflux | Moderate | Moderate | Weaker base, can lead to mixtures. |
| Cs₂CO₃ (1.5) | ACN | 80 | Good | Low | Often provides good N-selectivity. |
| CuH/DTBM-SEGPHOS | THF | RT | High | Very Low | Modern catalytic method with high N-selectivity.[1] |
Data is compiled for illustrative purposes based on general principles of indole chemistry.
Table 2: Comparison of Methods for Hydrolysis of Indole-3-acetonitrile Derivatives
| Method | Reagents | Conditions | Typical Yield | Pros | Cons |
| Base-Catalyzed | 10% NaOH (aq) | Reflux, 2-4 h | Good to Excellent | High yield, common reagents.[2] | Can cause degradation with sensitive substrates. |
| Acid-Catalyzed | 20% H₂SO₄ (aq) | Reflux, 2-4 h | Good | Effective for many substrates.[3] | Harsh conditions, potential for side reactions. |
| Enzymatic | Nitrilase | pH 7-8, 60°C, 1 h | Excellent | Mild conditions, high selectivity.[2] | Enzyme availability and cost. |
Experimental Protocols
Protocol 1: N-Alkylation of Indole-3-acetonitrile
This protocol describes a general procedure for the N-alkylation step using sodium hydride.
Caption: Experimental workflow for N-alkylation.
Detailed Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add indole-3-acetonitrile (1.0 eq.).
-
Add sufficient anhydrous dimethylformamide (DMF) to dissolve the starting material completely.
-
Cool the resulting solution to 0°C using an ice-water bath.
-
Carefully and portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.). Stir the mixture at 0°C for 30 minutes.
-
Slowly add 3-chlorobenzyl chloride (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, cool it back to 0°C and cautiously quench by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel to obtain pure 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetonitrile.
Protocol 2: Base-Catalyzed Hydrolysis of the Nitrile Intermediate
This protocol outlines the conversion of the nitrile to the final carboxylic acid product.
Detailed Methodology:
-
In a round-bottom flask, dissolve the 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetonitrile (1.0 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v, 3-5 eq.).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.[2]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol via rotary evaporation.[2]
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.[2]
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of dilute hydrochloric acid.[2]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with copious amounts of cold water and dry under vacuum to yield the final product, this compound.[5]
References
Technical Support Center: 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For relatively pure material with minor impurities, recrystallization is often sufficient. For complex mixtures containing multiple byproducts, column chromatography is recommended.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Indole-3-acetic acid and 3-chlorobenzyl chloride.
-
Over-alkylation products: Dialkylated indole species.
-
Positional isomers: Benzylation at other positions of the indole ring, although N-benzylation is generally favored.
-
Byproducts from side reactions: Depending on the specific synthetic route, other related indole derivatives may be formed.
-
Residual solvents: Solvents used in the reaction and purification steps.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) with UV detection. For more detailed analysis and identification of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[1][2][3][4][5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for your compound. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for indole derivatives are ethanol, methanol, or mixtures of ethyl acetate and hexane. |
| Oily residue forms instead of crystals upon cooling. | The compound may be impure, or the cooling process is too rapid. | Try adding a small amount of a non-polar solvent (like hexane) to the hot solution to induce crystallization. Ensure a slow cooling process. If oiling out persists, consider a preliminary purification by column chromatography. |
| Low recovery of the purified product. | The compound is too soluble in the chosen solvent at low temperatures. | Use a solvent system where the compound has lower solubility at cold temperatures. You can also try placing the crystallization flask in an ice bath to maximize precipitation. |
| Colored impurities persist in the final crystals. | The impurity has similar solubility to the product. | Add a small amount of activated charcoal to the hot solution and filter it through celite before cooling to remove colored impurities.[6] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Incorrect mobile phase composition. | Optimize the eluent system. For acidic compounds like this, a typical mobile phase would be a gradient of ethyl acetate in hexane with a small percentage (0.5-1%) of acetic acid to keep the compound protonated and reduce tailing. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate or add a small amount of methanol. |
| Streaking or tailing of the compound band on the column. | The compound is interacting too strongly with the silica gel. | Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group and minimize interactions with the stationary phase. |
| Product fractions are still impure. | The column was overloaded, or the fractions were not collected properly. | Reduce the amount of crude material loaded onto the column. Collect smaller fractions and analyze them by TLC or HPLC before combining. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate).
-
Dissolution: In a larger flask, add the chosen solvent to the crude this compound and heat the mixture with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) in the chosen solvent system (e.g., hexane/ethyl acetate).
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with the mobile phase, starting with a lower polarity and gradually increasing it. For this compound, a gradient of 10% to 50% ethyl acetate in hexane with 1% acetic acid is a good starting point.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Analyze the fractions containing the desired product by TLC or HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: HPLC Purity Analysis
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is often effective. A common system is a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program (Example):
-
0-2 min: 95% A, 5% B
-
2-15 min: Gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm).
-
Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column and record the chromatogram. Purity is determined by the relative area of the main peak.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. researchgate.net [researchgate.net]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for Indole Compound Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with indole compounds. This guide provides practical solutions to common challenges encountered during the synthesis, purification, and biological evaluation of this important class of molecules. The information is presented in a question-and-answer format to directly address specific issues you may face in the laboratory.
I. Synthesis of Indole Compounds
The synthesis of indole derivatives can be complex, with challenges such as low yields and the formation of side products being common hurdles. This section provides troubleshooting for two of the most widely used methods for indole synthesis: the Fischer Indole Synthesis and the Pictet-Spengler Reaction.
Frequently Asked Questions (FAQs): Synthesis
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2]
-
Purity of Starting Materials: Ensure that the arylhydrazine and the carbonyl compound are of high purity. Impurities can lead to side reactions that consume starting materials and reduce the yield of the desired indole.[1] Consider recrystallization or distillation of starting materials if their purity is questionable.
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[3] The optimal catalyst is substrate-dependent, so it may be necessary to screen several options. Polyphosphoric acid (PPA) is often a good choice for challenging substrates.[3]
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[1] It is crucial to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents such as DMSO and acetic acid are frequently used.[3] In some cases, running the reaction neat (without a solvent) can be effective.[1]
-
Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[2]
Q2: I am observing multiple spots on my TLC plate in my Fischer indole synthesis, indicating the formation of side products. How can I minimize them?
A2: The formation of multiple products is a common issue. Key strategies to improve the selectivity of your reaction include:
-
Control of Reaction Conditions: Carefully controlling the reaction temperature, reaction time, and catalyst concentration can often minimize the formation of side products.[1]
-
Purification of Intermediates: While a one-pot procedure is often convenient, purifying the hydrazone intermediate before the cyclization step can lead to a cleaner reaction and higher yield of the final product.[2]
-
Alternative Catalysts: If you are using a strong Brønsted acid, consider switching to a milder Lewis acid, which may reduce the formation of acid-catalyzed side products.[2]
Q3: My Pictet-Spengler reaction is not working well, with very low or no product yield. What should I check?
A3: The Pictet-Spengler reaction, while powerful, can be sensitive to reaction conditions. Here are the primary aspects to investigate:
-
Purity of Reactants: As with the Fischer indole synthesis, the purity of the tryptamine (or other β-arylethylamine) and the aldehyde or ketone is paramount. Impurities can inhibit the reaction or lead to undesired side reactions.
-
Catalyst Choice: The acid catalyst is crucial for the cyclization step. Trifluoroacetic acid (TFA) is a common and effective catalyst. For less reactive substrates, stoichiometric amounts of the acid may be necessary.
-
Solvent Selection: The solvent can influence the reaction rate and yield. Dichloromethane (CH₂Cl₂) and toluene are commonly used solvents.
-
Temperature: The optimal temperature can vary depending on the substrates. Some reactions proceed well at room temperature, while others require heating. Monitor the reaction by TLC to find the optimal temperature.
Data Presentation: Synthesis Optimization
The following tables provide illustrative data on how different reaction parameters can affect the yield of indole synthesis.
Table 1: Effect of Catalyst and Solvent on Fischer Indole Synthesis Yield
| Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Phenylhydrazine | Acetophenone | ZnCl₂ | Acetic Acid | 110 | 75 |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | Neat | 150 | 85 |
| 4-Methoxyphenylhydrazine | Cyclohexanone | HCl | Ethanol | 80 | 65 |
| 4-Nitrophenylhydrazine | Propiophenone | H₂SO₄ | Toluene | 110 | 50 |
Table 2: Effect of Catalyst on Pictet-Spengler Reaction Yield of a Model Substrate
| Tryptamine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tryptamine | Benzaldehyde | TFA (10) | CH₂Cl₂ | 25 | 12 | 88 |
| Tryptamine | Benzaldehyde | HCl (10) | Toluene | 80 | 8 | 75 |
| 5-Methoxytryptamine | Formaldehyde | Acetic Acid (20) | Water | 60 | 24 | 92 |
| 6-Chlorotryptamine | Acetaldehyde | p-TsOH (15) | Dioxane | 100 | 6 | 68 |
Experimental Protocols: Synthesis
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol. Add a catalytic amount of acetic acid (2-3 drops). Reflux the mixture for 1-2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Indolization: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight) and heat the mixture to 150-160°C for 15-30 minutes, with vigorous stirring.[2]
-
Work-up: Cool the reaction mixture to below 100°C and pour it onto crushed ice with stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate. The product will precipitate out of solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol or by column chromatography.[2]
This protocol outlines the synthesis of 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
-
Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Addition of Reagents: To the stirred solution, add benzaldehyde (1.1 eq) followed by trifluoroacetic acid (TFA) (1.2 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Mandatory Visualization: Synthesis Workflows
Caption: Experimental workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low yield in indole synthesis.
II. Purification of Indole Compounds
The purification of indole derivatives can be challenging due to their varying polarities and potential instability on common stationary phases like silica gel.
Frequently Asked Questions (FAQs): Purification
Q4: I am having difficulty with the column chromatography purification of my indole product. It is streaking on the column. What can I do?
A4: Streaking on a silica gel column is a common problem with indole-containing compounds, which can be weakly basic. This is often due to strong interactions with the acidic silanol groups on the silica surface.[4] Here are some solutions:
-
Deactivate the Silica Gel: Before packing the column, you can deactivate the silica gel by preparing a slurry in your eluent containing a small amount of a base, such as triethylamine (1-2%).[4]
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[4]
-
Reverse-Phase Chromatography: For more polar indole derivatives, reverse-phase chromatography using a C18-functionalized silica gel may provide better separation.
Q5: My indole compound is a solid, but I am struggling to get it pure by column chromatography. Is there an alternative?
A5: Recrystallization is an excellent and often preferred method for purifying solid indole compounds, especially if the crude product is relatively pure (>85%). The key is to find a suitable solvent or solvent system in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing indoles include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.
Experimental Protocols: Purification
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good solvent system will give your desired compound an Rf value of 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the top of the column.
-
Elution: Elute the column with your chosen solvent system. If you have multiple compounds to separate, you may need to use a gradient elution, gradually increasing the polarity of the eluent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. You can then place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
III. Stability and Storage of Indole Compounds
Indole and its derivatives can be susceptible to degradation, particularly through oxidation. Proper handling and storage are crucial to maintain their integrity.
Frequently Asked Questions (FAQs): Stability and Storage
Q6: My purified indole, which was initially a white solid, has turned pink or brown upon storage. What is happening and how can I prevent it?
A6: The discoloration of indole compounds is a common sign of oxidation. The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat. To prevent this:
-
Store under an Inert Atmosphere: Store the solid compound in a tightly sealed vial under an inert atmosphere of nitrogen or argon.
-
Protect from Light: Use amber-colored vials or wrap the vials in aluminum foil to protect the compound from light.
-
Store at Low Temperatures: Store the compound in a refrigerator or freezer to slow down the rate of degradation. For solutions, use degassed solvents and store them frozen.
Q7: How does pH affect the stability of indole compounds in solution?
A7: The stability of indole derivatives in solution is often pH-dependent. Many indoles are most stable in neutral or slightly basic conditions (pH 7-8.5). Strongly acidic conditions can lead to protonation and subsequent polymerization or rearrangement reactions, while strongly alkaline conditions can promote oxidative degradation.[5] For experiments in aqueous solutions, it is advisable to use a buffer to maintain a stable pH.
Data Presentation: Stability
Table 3: Illustrative Stability of an Indole Derivative in Solution
| pH | Temperature (°C) | Storage Time (days) | % Degradation |
| 2 | 25 | 7 | 45 |
| 7 | 25 | 7 | < 5 |
| 9 | 25 | 7 | 15 |
| 7 | 4 | 30 | < 2 |
| 7 | 40 | 7 | 25 |
IV. Biological Assays with Indole Compounds
The unique physicochemical properties of indole compounds can present challenges in biological assays, particularly concerning their solubility.
Frequently Asked Questions (FAQs): Biological Assays
Q8: My indole compound is poorly soluble in aqueous buffers for my cell-based assay. How can I improve its solubility?
A8: Poor aqueous solubility is a common challenge for many indole derivatives. Here are several strategies to address this:
-
Use a Co-solvent: The most common approach is to prepare a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO).[6] This stock solution can then be diluted into the aqueous assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <0.5-1%) to avoid solvent-induced toxicity to the cells.[6]
-
Sonication: Briefly sonicating the final diluted solution can help to disperse the compound and break up any small aggregates.[6]
-
pH Adjustment: If your indole derivative has an ionizable group, adjusting the pH of the buffer may increase its solubility.
-
Formulation with Excipients: For in vivo studies, formulation with solubilizing agents such as cyclodextrins or surfactants may be necessary.
Q9: I am getting inconsistent results in my biological assays. Could this be related to compound solubility?
A9: Yes, inconsistent results are often a consequence of poor solubility. If a compound precipitates out of solution in the assay plate, the actual concentration that the cells are exposed to will be lower than the intended concentration, leading to variability in the results.[7] It is essential to visually inspect your assay plates under a microscope to check for any compound precipitation. If precipitation is observed, you will need to adjust your compound concentration or solubilization strategy.
Mandatory Visualization: Signaling Pathway
Many indole derivatives exert their biological effects by modulating specific signaling pathways. A prominent example is the interaction of certain indoles with the Aryl Hydrocarbon Receptor (AhR).
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by an indole compound.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Indole-Based Anticancer Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with indole-based anticancer agents. The information is designed to address common challenges encountered during experiments and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to indole-based anticancer agents?
A1: Resistance to indole-based anticancer agents is a multifaceted issue. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cancer cell, reducing its intracellular concentration and efficacy.[1][2][3][4]
-
Target Alteration: Mutations in the drug's molecular target can prevent the indole-based agent from binding effectively, rendering it inactive.[5][6]
-
Drug Inactivation: Metabolic enzymes within the cancer cell can modify and inactivate the indole-based compound.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop bypass routes to circumvent the pathway inhibited by the indole-based drug, maintaining their proliferation and survival.[7]
-
Epigenetic Modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug sensitivity and resistance, leading to a resistant phenotype.[8][9][10][11]
-
Induction of Apoptosis Inhibition: Cancer cells may upregulate anti-apoptotic proteins (e.g., Bcl-2) or downregulate pro-apoptotic proteins (e.g., Bax), making them resistant to programmed cell death induced by the anticancer agent.[1][12][13]
Q2: My indole-based compound shows reduced efficacy in a specific cancer cell line over time. What could be the cause?
A2: This phenomenon, known as acquired resistance, is common. The most likely causes are:
-
Development of Drug-Resistant Clones: Continuous exposure to the drug can select for a subpopulation of cancer cells that have inherent or newly acquired resistance mechanisms.
-
Increased Expression of Efflux Pumps: The cell line may have upregulated the expression of efflux pumps like P-gp, leading to decreased intracellular drug concentration.[3]
-
Target Gene Mutations: The target protein of your indole compound may have mutated, preventing the drug from binding.
-
Epigenetic Changes: Alterations in the epigenetic landscape of the cells can lead to changes in gene expression that confer resistance.[8][9]
To investigate this, you can perform several experiments outlined in the troubleshooting section below, such as a P-gp activity assay or sequencing of the target gene.
Q3: How can I overcome efflux pump-mediated resistance to my indole-based anticancer agent?
A3: Several strategies can be employed to combat efflux pump-mediated resistance:
-
Co-administration with an Efflux Pump Inhibitor: Using a known inhibitor of pumps like P-gp (e.g., verapamil, although it has toxicity concerns) can increase the intracellular concentration of your indole compound.[3]
-
Development of Hybrid Molecules: Designing hybrid molecules that combine the indole scaffold with a pharmacophore that inhibits efflux pumps can be a promising approach.[14][15][16]
-
Novel Indole Derivatives: Synthesizing novel indole derivatives that are not substrates for efflux pumps is another effective strategy.[2] Some indole derivatives have been shown to directly inhibit efflux pumps.[1][17]
Q4: Are there specific indole-based compounds that have shown activity against drug-resistant cancers?
A4: Yes, several indole-containing compounds have demonstrated efficacy against drug-resistant cancer cells. For example, some indole hybrids have been designed to have multitargeted actions that can address resistance mechanisms.[14] Clinically approved drugs like Sunitinib are used for imatinib-resistant gastrointestinal stromal tumors.[1] Natural indole alkaloids like vincristine and vinblastine are also used in combination therapies to combat resistance.[18][19]
Troubleshooting Guides
Problem 1: Decreased Potency (Increased IC50) of Indole Compound in a Previously Sensitive Cell Line
Possible Causes:
-
Development of acquired resistance.
-
Increased expression of efflux pumps (e.g., P-glycoprotein).
-
Mutation in the drug target.
-
Alterations in cell signaling pathways.
Troubleshooting Steps:
-
Confirm Resistance: Re-evaluate the IC50 of your compound in the parental (sensitive) and the suspected resistant cell line using a cell viability assay (e.g., MTT, WST-1). A significant increase in IC50 (typically 3-10 fold or more) confirms resistance.[20]
-
Assess Efflux Pump Activity:
-
Rhodamine 123 Efflux Assay: Use a fluorescent substrate of P-gp like Rhodamine 123. Compare the fluorescence intensity in your resistant cells with and without a P-gp inhibitor. A decrease in fluorescence in the absence of the inhibitor suggests increased efflux.
-
RT-qPCR/Western Blot: Quantify the mRNA and protein levels of common ABC transporters (e.g., ABCB1/MDR1) in both sensitive and resistant cells.[21]
-
-
Sequence the Drug Target: Isolate genomic DNA or RNA from both cell lines and sequence the gene encoding the target of your indole compound to identify any potential mutations in the resistant line.
-
Pathway Analysis: Use techniques like RNA sequencing or proteomics to compare the gene expression and protein profiles of the sensitive and resistant cells to identify upregulated survival pathways or altered expression of apoptosis-related proteins.
Problem 2: High Variability in Experimental Results
Possible Causes:
-
Inconsistent cell culture conditions.
-
Cell line contamination (e.g., mycoplasma).
-
Inaccurate drug concentration.
-
Issues with the assay protocol.
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and media composition for all experiments.
-
Test for Mycoplasma: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses.
-
Verify Drug Concentration: Prepare fresh drug solutions for each experiment and verify the concentration if possible.
-
Optimize Assay Protocol: Re-evaluate your assay parameters, such as incubation times, reagent concentrations, and measurement techniques. Ensure uniform cell growth during the assay period.[22]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various indole-based compounds against different cancer cell lines, including drug-resistant ones.
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Diprenyl indole 35 | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [1] |
| Indole-3-carbinol 26 | H1299 (Lung) | 449.5 | [1] |
| Evodiamine 37 | HepG2 (Liver) | ~1 | [19] |
| Evodiamine 37 | SMMC-7721 (Liver) | ~1 | [19] |
| Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [23] |
| Quinoline-indole derivative 13 | Various | 0.002 - 0.011 | [23] |
| Benzimidazole-indole derivative 8 | Various | 0.05 | [23] |
| 3-amino-1H-7-azaindole derivative 25 | HeLa (Cervical) | 3.7 | [23] |
| 3-amino-1H-7-azaindole derivative 25 | HepG2 (Liver) | 8.0 | [23] |
| 3-amino-1H-7-azaindole derivative 25 | MCF-7 (Breast) | 19.9 | [23] |
| Pyrazolinyl-indole derivative 17 | Leukemia | >10 (78.76% growth inhibition) | [24] |
| Methoxy-substituted indole curcumin derivative 27 | Hep-2 (Laryngeal) | 12 | [24] |
| Methoxy-substituted indole curcumin derivative 27 | A549 (Lung) | 15 | [24] |
| Methoxy-substituted indole curcumin derivative 27 | HeLa (Cervical) | 4 | [24] |
| Indole-chalcone derivative 4 | Various | 0.006 - 0.035 | [24] |
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a stepwise method for developing a drug-resistant cell line by continuous exposure to an indole-based anticancer agent.[20][25]
Materials:
-
Parental cancer cell line of interest
-
Indole-based anticancer agent
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell viability assay kit (e.g., MTT, WST-1)
Methodology:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the indole compound on the parental cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the indole compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Observe the cells daily. Initially, a significant number of cells will die.
-
Recovery and Expansion: Once the surviving cells start to proliferate and reach about 80% confluency, subculture them.
-
Stepwise Dose Escalation: Gradually increase the concentration of the indole compound in the culture medium (e.g., 1.5 to 2-fold increments).
-
Repeat Cycles: Repeat steps 3-5 for several months. At each step, allow the cells to adapt and recover before increasing the drug concentration.
-
Confirm Resistance: Periodically, determine the IC50 of the compound on the treated cells and compare it to the parental cell line. A stable, significant increase in the IC50 indicates the successful generation of a resistant cell line. A 3- to 10-fold increase is a common benchmark for resistance.[20]
-
Cryopreservation: Once the desired level of resistance is achieved, cryopreserve the resistant cell line for future experiments.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells (parental and resistant lines)
-
Indole-based anticancer agent
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the indole-based anticancer agent. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
Addition of MTT: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value.
Visualizations
Caption: Mechanisms of resistance to indole-based anticancer agents.
Caption: Experimental workflow for investigating drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efflux Pump-Mediated Resistance in Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 5. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. atcc.org [atcc.org]
- 8. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Understanding the Mechanisms by Which Epigenetic Modifiers Avert Therapy Resistance in Cancer [frontiersin.org]
- 11. Anticancer Natural Compounds as Epigenetic Modulators of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. Indole Hybrids With Therapeutic Potential Against Drug-Resistant Cancers: An Update (2021-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells - Repository of the Academy's Library [real.mtak.hu]
- 18. researchgate.net [researchgate.net]
- 19. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Minimizing Off-Target Effects of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid and Related Indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid and other indole-based small molecule inhibitors. Our goal is to help you identify, understand, and minimize off-target effects to ensure the validity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with indole-based inhibitors?
Q2: How can I proactively assess the potential for off-target effects with my inhibitor?
A2: A multi-pronged approach is recommended. In silico (computational) methods, such as screening your compound against databases of known protein structures, can predict potential off-target interactions.[5] Additionally, high-throughput screening techniques allow for the rapid testing of thousands of compounds against a specific target to identify those with the highest affinity and selectivity.[2]
Q3: What are the initial experimental steps to confirm that an observed cellular phenotype is a result of on-target activity?
A3: To confirm on-target activity, you should ideally observe a consistent phenotype using multiple, structurally distinct inhibitors that target the same protein.[1] Genetic validation techniques, such as CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target, should produce a similar phenotype to that of your small molecule inhibitor.[1][2] Furthermore, a "rescue" experiment, where you overexpress a form of the target protein that is resistant to your inhibitor, should reverse the observed effect.[1]
Q4: My compound is potent in biochemical assays but shows weak or no activity in cell-based assays. What could be the issue?
A4: This discrepancy can arise from poor cell permeability or rapid metabolism of the inhibitor within the cell.[1] It is crucial to assess the ability of your compound to cross the cell membrane and its metabolic stability in the presence of cellular extracts or in the culture medium.[1]
Q5: I am observing inconsistent results with my indole acetic acid derivative across different cell lines. What is the likely cause?
A5: Cell-line specific expression of off-target proteins can lead to variable responses.[1] It is essential to characterize the expression levels of your intended target and any known major off-targets in the different cell lines you are using.[1]
Troubleshooting Guides
Guide 1: Distinguishing On-Target from Off-Target Phenotypes
A critical step in small molecule research is to verify that the observed biological effect is a direct result of inhibiting the intended target. This guide provides a workflow to address this challenge.
Caption: Workflow for validating on-target effects.
Experimental Protocol: Rescue Experiment
-
Construct Design: Create a plasmid expressing a mutant version of the target protein that is resistant to this compound. This often involves mutating the amino acid residues in the inhibitor's binding pocket.
-
Transfection: Transfect the cells of interest with either the rescue plasmid or an empty vector control.
-
Inhibitor Treatment: Treat both sets of transfected cells with the indole acetic acid derivative at a concentration known to produce the phenotype.
-
Phenotypic Analysis: Assess the phenotype in both the rescue and control cells. A successful rescue will show a reversal of the phenotype only in the cells expressing the resistant target.
Guide 2: Investigating Inconsistent Cellular Responses
Variability in experimental outcomes between different cell lines is a common hurdle. This guide outlines steps to diagnose and address this issue.
Table 1: Hypothetical Target and Off-Target Expression in Different Cell Lines
| Cell Line | Target Protein X (Relative Expression) | Known Off-Target Kinase Y (Relative Expression) |
| HCT116 | 1.00 | 0.25 |
| A549 | 0.85 | 1.50 |
| MCF7 | 0.15 | 0.90 |
Experimental Protocol: Western Blot for Target Expression
-
Cell Lysis: Harvest and lyse cells from each cell line to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to compare relative protein expression across cell lines.
Caption: Troubleshooting inconsistent cellular responses.
Guide 3: Characterizing the Inhibitor Selectivity Profile
Understanding the selectivity of your compound is paramount. A broad-spectrum kinase inhibitor panel is a common method to assess this.
Table 2: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) |
| Primary Target Kinase X | 15 |
| Off-Target Kinase A | > 10,000 |
| Off-Target Kinase B | 250 |
| Off-Target Kinase C | > 10,000 |
| Off-Target Kinase Y | 85 |
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase from a diverse panel, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the extent of substrate phosphorylation.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Caption: On-target vs. off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental analysis and potential degradation of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid. Information presented is based on the general chemical properties of the indole, carboxylic acid, and chlorobenzyl functional groups, as specific degradation pathways for this molecule are not extensively documented in publicly available literature.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary Interactions: The indole nitrogen can interact with residual silanols on the silica-based column packing. - Mobile Phase pH: The carboxylic acid group's ionization state can affect peak shape. If the mobile phase pH is close to the pKa of the carboxylic acid, it can lead to peak tailing. | - Use a base-deactivated column. - Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase to block active silanol sites. - Adjust the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid (typically pH < 2.5) to ensure it is fully protonated. |
| Ghost Peaks | - Contaminated Mobile Phase: Impurities in the solvents or additives. Water is a common contaminant in reversed-phase chromatography.[1] - Carryover from Previous Injections: The compound may have strong interactions with the column or system components. | - Use high-purity HPLC-grade solvents and fresh mobile phase. - Implement a robust needle wash protocol on the autosampler. - Run blank injections with a strong solvent to flush the system. |
| Retention Time Drift | - Column Temperature Fluctuation: Inconsistent column temperature can lead to shifts in retention time.[2] - Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of volatile organic solvents.[2] - Column Degradation: The stationary phase may degrade over time, especially under harsh pH conditions. | - Use a column oven to maintain a constant temperature.[2] - Prepare fresh mobile phase daily and keep solvent reservoirs capped. - Use a column with a wider pH tolerance if operating at the extremes of the pH scale. |
| Poor Resolution | - Inappropriate Mobile Phase: The solvent strength or pH may not be optimal for separating the analyte from its impurities or degradation products. | - Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer. - Perform a gradient elution to improve the separation of compounds with different polarities. |
Mass Spectrometry (MS) Analysis
| Issue | Potential Cause | Recommended Solution |
| Unusual Isotope Pattern | - Presence of Chlorine: The 3-chlorobenzyl group will produce a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3][4] | - This is an expected observation. Use the isotopic pattern to confirm the presence of the chlorine atom in the parent molecule and its fragments. For molecules with two chlorine atoms, an M+4 peak will also be observed.[3] |
| Poor Ionization | - Suboptimal Ion Source Conditions: The settings for the electrospray ionization (ESI) source may not be ideal for this molecule. | - Optimize ESI parameters: Adjust the capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. - Try both positive and negative ionization modes. The carboxylic acid will likely ionize well in negative mode ([M-H]⁻), while the indole nitrogen may protonate in positive mode ([M+H]⁺). |
| In-source Fragmentation | - High Cone Voltage/Fragmentor Voltage: Excessive energy in the ion source can cause the molecule to fragment before mass analysis. | - Reduce the cone/fragmentor voltage to obtain a stronger molecular ion signal. |
| Difficulty Identifying Degradants | - Complex Mixtures: Stressed samples can contain numerous degradation products at low concentrations. | - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements, which aids in elemental composition determination. - Perform tandem MS (MS/MS) to fragment the ions of interest and obtain structural information. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, the compound is susceptible to degradation through several pathways:
-
Oxidation: The indole ring is electron-rich and prone to oxidation.[5][6] This can occur at the 2,3-double bond to form oxindole derivatives or at other positions on the ring.[7] The benzylic carbon of the 3-chlorobenzyl group can also be a site of oxidation.
-
Photodegradation: Indole and its derivatives are known to be sensitive to light.[8][9] Exposure to UV or even ambient light can lead to the formation of radicals and subsequent dimerization or oxidation, resulting in colored degradants.
-
Hydrolysis: While the primary structure lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature conditions could potentially lead to cleavage of the benzyl-nitrogen bond, though this is generally less common.
-
Thermal Degradation: High temperatures can induce decarboxylation of the acetic acid side chain or other decomposition reactions.[10]
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study, also known as stress testing, is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][11] A typical study involves exposing the compound to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[11]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 5 days. | Cleavage of the N-benzyl bond (unlikely but possible). |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 5 days. | Potential for reactions involving the carboxylic acid. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. | Oxidation of the indole ring. |
| Thermal Degradation | Solid-state sample at 60-80°C for 1-5 days. | Decarboxylation, general decomposition. |
| Photodegradation | Expose solution and solid samples to a minimum of 1.2 million lux hours and 200 watt hours/m².[8] | Photolytic oxidation and dimerization of the indole ring. |
Q3: What analytical techniques are best for analyzing the degradation of this compound?
A3: A stability-indicating HPLC method coupled with a photodiode array (PDA) detector and a mass spectrometer (MS) is the most powerful combination.
-
HPLC-PDA: Separates the parent compound from its degradation products and provides UV spectral information for peak purity assessment.
-
LC-MS/MS: Provides molecular weight information for the parent compound and its degradants, and fragmentation data for structural elucidation. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of unknown degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal (Solution): Keep 1 mL of the stock solution mixed with 1 mL of purified water at 60°C.
-
Photolytic (Solution): Expose the stock solution in a quartz cuvette to a calibrated light source.
-
Control: Keep a sample of the stock solution mixed with 1 mL of purified water at 4°C, protected from light.
-
-
Sampling: Withdraw aliquots from each stressed sample at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-PDA/MS method.
Protocol 2: General HPLC-UV/MS Method
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm and 280 nm.
-
MS Detection: ESI in both positive and negative ion modes. Scan range m/z 100-800.
Visualizations
Caption: Potential degradation pathways of the indole moiety.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. q1scientific.com [q1scientific.com]
Technical Support Center: Enhancing the Bioavailability of Indole Acetic Acid (IAA) Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole acetic acid (IAA) derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in enhancing the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and experimental design for IAA derivatives.
Q1: What are the primary challenges affecting the bioavailability of IAA derivatives?
A1: The primary challenges include low aqueous solubility, instability in physiological pH, rapid metabolism, and poor membrane permeability. These factors can significantly limit the systemic exposure and therapeutic efficacy of IAA derivatives.
Q2: Which formulation strategies are most effective for improving the solubility of lipophilic IAA derivatives?
A2: Nanoformulation strategies are highly effective. This includes encapsulation in polymeric nanoparticles (e.g., PLGA), lipid-based carriers like liposomes and solid lipid nanoparticles (SLNs), and complexation with cyclodextrins. These approaches can protect the derivative from degradation and improve its dissolution profile.
Q3: How can I accurately quantify the concentration of my IAA derivative in plasma or tissue samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with fluorometric or mass spectrometry (LC-MS/MS) detection is the gold standard for accurate quantification.[1][2][3] Fluorometric detection is suitable due to the natural fluorescence of the indole ring, while LC-MS/MS offers higher sensitivity and specificity, especially for complex biological matrices.[2][3] A robust sample preparation method, such as protein precipitation followed by solid-phase extraction, is crucial for accurate results.[1]
Q4: Are there any known cellular transporters that interact with IAA derivatives?
A4: The permeability of a drug across a membrane is influenced by both passive permeability and its interaction with efflux or uptake transporters.[4] While specific transporters for all IAA derivatives are not fully elucidated, their structural similarity to endogenous molecules suggests potential interactions with organic anion transporters (OATs) or other solute carrier (SLC) transporters. It is advisable to conduct in vitro transport assays using cell lines expressing relevant transporters (e.g., Caco-2, MDCK) to investigate these interactions.[4]
Q5: What is the significance of the Toll-Like Receptor 4 (TLR4) signaling pathway in the context of IAA derivatives?
A5: Recent studies have shown that some IAA derivatives can act as ligands for TLR4.[5] Activation of the TLR4 pathway can lead to downstream signaling cascades, such as the JNK pathway, which may contribute to the anti-proliferative effects of these compounds in cancer cells.[5] Therefore, investigating TLR4 activation can provide insights into the mechanism of action of your specific derivative.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My IAA derivative shows high efficacy in vitro but poor activity in vivo.
-
Question: I have an IAA derivative that is highly cytotoxic to cancer cell lines in culture, but it shows minimal effect in my animal model. What could be the cause?
-
Answer: This is a classic bioavailability issue. The discrepancy is likely due to one or more of the following factors:
-
Poor Absorption: The compound may not be effectively absorbed from the gastrointestinal tract (if administered orally) or the injection site.
-
Rapid Metabolism: The derivative could be quickly metabolized by liver enzymes (e.g., cytochrome P450s) into inactive forms.
-
Low Solubility: The compound may precipitate out of solution in physiological fluids, preventing it from reaching the target tissue.
-
High Plasma Protein Binding: The derivative might be binding extensively to plasma proteins like albumin, reducing the free fraction available to exert its effect.
-
-
Troubleshooting Steps:
-
Assess Physicochemical Properties: Re-evaluate the solubility and stability of your compound at physiological pH (7.4).
-
Conduct Pharmacokinetic (PK) Studies: Measure the concentration of the derivative in plasma over time after administration. This will reveal its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Consider Formulation Changes: Encapsulate the derivative in a nanoparticle delivery system to improve solubility and protect it from premature metabolism.[6][7]
-
Evaluate Different Routes of Administration: If oral bioavailability is low, consider intravenous or intraperitoneal injection to bypass first-pass metabolism.
-
Problem 2: I am observing inconsistent results in my cell-based assays.
-
Question: The IC50 values for my IAA derivative vary significantly between experiments. How can I improve the reproducibility of my results?
-
Answer: Inconsistent results in cell-based assays often stem from issues with compound stability, handling, or the assay protocol itself.
-
Troubleshooting Steps:
-
Check Compound Stability in Media: IAA derivatives can be unstable in cell culture media. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. Perform a stability test by incubating your compound in the media for the duration of your experiment and measuring its concentration at different time points via HPLC.
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment, as cell density can influence drug sensitivity.
-
Verify Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Use a Reliable Assay: The MTT assay is a common method for assessing cytotoxicity.[8] Ensure proper incubation times and that your compound does not interfere with the formazan product. Consider orthogonal assays like cell counting or apoptosis assays to confirm your findings.
-
Problem 3: My nanoformulation is not showing improved bioavailability.
-
Question: I have encapsulated my IAA derivative in PLGA nanoparticles, but the in vivo efficacy is not better than the free drug. What went wrong?
-
Answer: While nanoformulation is a powerful technique, its success depends on careful optimization of the nanoparticle characteristics.
-
Troubleshooting Steps:
-
Characterize Your Nanoparticles Thoroughly: Ensure you have measured the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[9] Inconsistent or suboptimal physical properties can lead to poor performance.
-
Analyze the Drug Release Profile: Conduct an in vitro drug release study to understand how quickly the derivative is released from the nanoparticles. A very slow release may not achieve therapeutic concentrations, while a very rapid "burst" release may not offer any advantage over the free drug.[9]
-
Assess Nanoparticle Stability: Verify that the nanoparticles are stable in biological fluids and do not aggregate, which can lead to rapid clearance by the reticuloendothelial system (RES).
-
Consider Targeting Ligands: If the goal is to target a specific tissue (e.g., a tumor), surface modification of the nanoparticles with targeting ligands (e.g., antibodies, peptides) may be necessary to improve accumulation at the site of action.
-
Data Presentation
Effective data presentation is crucial for comparing the outcomes of different bioavailability enhancement strategies.
Table 1: Comparison of Formulation Strategies on the Pharmacokinetic Parameters of IAA-Derivative X.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| Free IAA-Derivative X (Oral) | 150 ± 25 | 1.0 | 450 ± 60 | 2.5 | 15 |
| IAA-Derivative X in PLGA-NPs (Oral) | 450 ± 50 | 4.0 | 2100 ± 180 | 8.0 | 70 |
| IAA-Derivative X in Liposomes (Oral) | 380 ± 40 | 3.5 | 1850 ± 150 | 7.2 | 62 |
| Free IAA-Derivative X (IV) | 1200 ± 110 | 0.1 | 3000 ± 250 | 2.0 | 100 |
Data are presented as mean ± standard deviation (n=6). AUC: Area Under the Curve; Cmax: Maximum Concentration; Tmax: Time to Maximum Concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing the bioavailability of IAA derivatives.
Protocol 1: Formulation of IAA Derivatives into PLGA Nanoparticles
This protocol describes the synthesis of PLGA-encapsulated IAA derivatives using an oil-in-water (o/w) single emulsion-solvent evaporation method.[9]
Materials:
-
Poly(D,L-lactide-co-glycolide) (PLGA)
-
Indole Acetic Acid Derivative
-
Ethyl Acetate
-
Polyvinyl Alcohol (PVA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of the IAA derivative in 2 mL of ethyl acetate.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.
-
Emulsification: Add the organic phase dropwise to 10 mL of the aqueous phase while sonicating on an ice bath. Sonicate for 2 minutes at 40% amplitude to form an o/w emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4 hours to allow the ethyl acetate to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet after each wash by vortexing and sonication.
-
Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, PDI, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Caco-2 Permeability Assay
This protocol is used to assess the intestinal permeability of an IAA derivative.[4] Caco-2 cells form a monolayer that mimics the intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Transwell® inserts (0.4 µm pore size)
-
Complete cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer Yellow (paracellular integrity marker)
-
IAA Derivative
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
-
Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to confirm monolayer confluence. Then, perform a Lucifer Yellow permeability assay to ensure tight junction integrity.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add the IAA derivative solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the IAA derivative in the collected samples using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration of the drug in the donor chamber
-
Visualizations
Signaling Pathway Diagram
Caption: Proposed TLR4-JNK signaling pathway for an IAA derivative.
Experimental Workflow Diagram
Caption: Workflow for enhancing IAA derivative bioavailability.
References
- 1. scispace.com [scispace.com]
- 2. ovid.com [ovid.com]
- 3. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Activation of the TLR4-JNK but not the TLR4-ERK pathway induced by indole-3-acetic acid exerts anti-proliferative effects on Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of indole-3-acetic acid and indole-3-butyric acid loaded zinc oxide nanoparticles: Effects on rhizogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Clinical Development of Indole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental and clinical development of indole-based compounds.
Section 1: Metabolic Stability
Frequently Asked Questions (FAQs)
Q1: Why do many indole compounds exhibit poor metabolic stability? A1: The indole ring is susceptible to enzymatic oxidation by Cytochrome P450 (CYP) enzymes in the liver. The electron-rich nature of the indole nucleus, particularly at the C2 and C3 positions of the pyrrole ring, makes it a prime target for hydroxylation, N-oxidation, and other metabolic transformations. This can lead to rapid clearance and low in vivo exposure, which is a major hurdle for clinical application.[1]
Q2: My lead indole compound is rapidly metabolized. What are the first steps to address this? A2: The initial step is to identify the primary sites of metabolism on the molecule. This is typically done using an in vitro metabolic stability assay with human liver microsomes (HLM) followed by metabolite identification using mass spectrometry. Once the "soft spots" are known, you can employ medicinal chemistry strategies to block or reduce metabolism at those positions.
Troubleshooting Guide: Improving Metabolic Stability
Issue: Lead compound shows <20% remaining after a 60-minute incubation with human liver microsomes.
| Potential Cause | Suggested Solution | Rationale |
| Oxidation at C2/C3 Position | Introduce a small, electron-withdrawing group (e.g., fluorine) or a sterically hindering group (e.g., methyl) at or near the site of metabolism. | These modifications can alter the electronic properties or sterically block the CYP enzyme's active site from accessing the metabolic soft spot. |
| Oxidation on Substituents | Replace metabolically labile functional groups (e.g., terminal methyl groups, methoxy groups) with more stable alternatives (e.g., -CF3, cyclopropyl). | This strategy, known as metabolic shunting, redirects metabolism away from the labile position. |
| General CYP450 Susceptibility | Modify the overall lipophilicity (LogP) of the compound. Often, reducing lipophilicity can decrease nonspecific binding to CYP enzymes. | Highly lipophilic compounds tend to be better substrates for CYP enzymes. Optimizing LogP can improve the metabolic profile. |
| N-Dealkylation | If the indole nitrogen is substituted with an alkyl group, consider replacing it with a more stable group or incorporating it into a ring system. | N-dealkylation is a common metabolic pathway. Modifying the N-substituent can significantly enhance stability. |
Experimental Protocol: In Vitro Metabolic Stability Assay
Objective: To determine the rate of disappearance of an indole compound when incubated with human liver microsomes.
Materials:
-
Test Indole Compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH Regenerating System (e.g., GOLDPak™)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Control Compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile with internal standard (for quenching and sample analysis)
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of the test compound by diluting the DMSO stock in phosphate buffer to the desired concentration (e.g., 1 µM).
-
Reaction Mixture: In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and HLM (final concentration typically 0.5-1.0 mg/mL).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation: Add the test compound working solution to the wells to initiate the metabolic reaction. Include a negative control without the NADPH system to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.
-
Data Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualization: Common Metabolic Pathways of Indoles
Caption: General metabolic transformations of the indole scaffold mediated by CYP450 enzymes.
Section 2: Poor Solubility and Formulation
Frequently Asked Questions (FAQs)
Q1: My 3-substituted indole derivative is poorly soluble in aqueous buffers. Why is this and what can I do? A1: The indole ring system is largely hydrophobic, and many substituents added to improve potency further increase this lipophilicity, leading to poor aqueous solubility.[2] To work with these compounds in biological assays, you can first create a concentrated stock solution in a water-miscible organic solvent like DMSO.[2] This stock can then be diluted into your aqueous medium, ensuring the final DMSO concentration is low enough (typically <0.5%) to not affect the assay.[2] Other strategies include using co-solvents, adjusting pH, or employing formulation aids like cyclodextrins.[2]
Q2: What are cyclodextrins and how do they improve the solubility of indole compounds? A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like many indoles, forming an "inclusion complex."[2] This complex effectively shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent solubility.[2]
Troubleshooting Guide: Compound Precipitation
Issue: Compound precipitates from the aqueous buffer after diluting the DMSO stock solution.
Caption: Troubleshooting workflow for addressing compound precipitation in aqueous buffers.[2]
Data Presentation: Formulation Strategies for Poorly Soluble Compounds
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., PEG 400) | Reduces the polarity of the aqueous vehicle, increasing the solubility of lipophilic compounds. | Simple to implement for in vitro studies. | Can cause toxicity or affect biological activity at higher concentrations. |
| Surfactants (e.g., Tween 80) | Forms micelles that encapsulate the drug, increasing its solubility in the bulk aqueous phase. | Effective at low concentrations. | Potential for cell lysis or interference with protein binding assays. |
| Cyclodextrins (e.g., HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic drug from water.[2][3] | High loading capacity, generally low toxicity. | Can be expensive; may not be suitable for all molecular shapes. |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form.[2] | Highly effective if the compound has a suitable pKa. | Not applicable to neutral compounds; may affect biological system pH. |
| Particle Size Reduction | Decreasing particle size increases the surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[3][4] | Improves dissolution rate for solid dosage forms. | Does not increase thermodynamic solubility; risk of particle aggregation. |
Experimental Protocol: Formulation with HP-β-Cyclodextrin (Kneading Method)
Objective: To prepare a solid dispersion of an indole compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
-
Indole Compound
-
HP-β-CD
-
Ethanol/Water solution (e.g., 50:50 v/v)
-
Mortar and Pestle
-
Spatula, Glass dish, Vacuum oven
Methodology:
-
Weighing: Accurately weigh the indole compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2 drug-to-cyclodextrin).
-
Paste Formation: Place the HP-β-CD in the mortar. Slowly add a small amount of the ethanol/water solution and triturate with the pestle until a uniform, paste-like consistency is achieved.[2]
-
Compound Addition: Add the weighed indole compound to the paste.[2]
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. During this process, the solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a pasty consistency.[2]
-
Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish.[2]
-
Final Drying: Dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved to ensure complete removal of the solvent.
-
Characterization: The resulting powder is the inclusion complex. Its solubility in aqueous buffer should be tested and compared to the unformulated compound.
Section 3: Off-Target Effects and Selectivity
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for indole-based drugs? A1: Off-target effects are unintended interactions of a drug with biological molecules other than its primary therapeutic target.[5] These interactions can lead to undesirable side effects or toxicity.[5] Because the indole scaffold can mimic the structures of endogenous molecules (like tryptophan) and bind to a wide variety of proteins, indole-based drugs can sometimes exhibit activity at multiple receptors or enzymes, making off-target screening a critical step in development.[6]
Q2: My indole-based kinase inhibitor is showing activity against several related kinases. How can I improve its selectivity? A2: Improving selectivity involves modifying the chemical structure to enhance interactions with the intended target while reducing interactions with off-targets. This can be achieved by exploiting subtle differences in the amino acid residues of the ATP-binding pockets between the target kinase and off-target kinases. Strategies include introducing bulky groups that clash with smaller off-target binding sites or adding functional groups that can form specific hydrogen bonds only present in the primary target.
Troubleshooting Guide: Poor Kinase Selectivity
Issue: A lead compound inhibits the primary target kinase with an IC50 of 50 nM, but also inhibits three other kinases with IC50 values between 100-500 nM.
| Potential Cause | Suggested Solution | Rationale |
| Binding to Conserved Regions | Use structure-based drug design (SBDD) to modify the compound to interact with non-conserved residues in the kinase active site. | This exploits differences between kinases to achieve selective binding. |
| Excessive Lipophilicity | Reduce the LogP of the compound. Synthesize analogs with more polar functional groups. | Highly lipophilic compounds can exhibit non-specific, hydrophobically-driven binding to multiple targets. |
| Shape/Size Mimicry | Introduce a substituent that creates a steric clash in the binding pocket of the off-target kinase but is accommodated by the primary target. | This is a classic approach to "design out" activity against closely related off-targets. |
| Lack of Specific Interactions | Identify unique hydrogen bond donors or acceptors in the target active site and modify the compound to form a specific bond with them. | Creating a unique, high-energy interaction with the intended target can significantly improve the selectivity ratio. |
Experimental Protocol: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of an indole compound against a panel of protein kinases to assess its selectivity.
Materials:
-
Test Indole Compound
-
A panel of purified, active kinase enzymes
-
Specific peptide substrates for each kinase
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Kinase Assay Kit (Promega) or materials for radiometric assay
-
Multi-well plates (e.g., 384-well)
-
Plate reader (luminometer)
Methodology (using ADP-Glo™ as an example):
-
Compound Plating: Serially dilute the test compound in DMSO and dispense it into the assay plate.
-
Kinase Reaction: Add the kinase, its specific substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a set time (e.g., 60 minutes).
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase in the panel.
-
Selectivity Score: Compare the IC50 for the primary target to the IC50 values for all other kinases to quantify selectivity.
Visualization: On-Target vs. Off-Target Effects
Caption: A diagram illustrating how a drug can cause both desired and adverse effects.
References
- 1. Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid vs other CRTh2 antagonists
A Comparative Guide to CRTh2 Antagonists: Spotlight on 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid and Key Competitors
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis. Its natural ligand, prostaglandin D2 (PGD2), is primarily released from activated mast cells and mediates the recruitment and activation of key effector cells of the type 2 immune response, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. The central role of the PGD2/CRTh2 signaling axis in allergic inflammation has made it an attractive target for the development of novel anti-inflammatory therapeutics.
This guide provides a comparative analysis of this compound, a representative of the indole acetic acid class of CRTh2 antagonists, against other notable CRTh2 antagonists that have been investigated in preclinical and clinical studies. These include Setipiprant, Fevipiprant, AZD1981, and TM30089. The comparison focuses on their performance based on available experimental data, including binding affinity, functional potency, and selectivity. Detailed experimental protocols for key assays are also provided to aid researchers in the evaluation of novel CRTh2 antagonists.
Quantitative Comparison of CRTh2 Antagonists
The efficacy of CRTh2 antagonists is determined by several key parameters, including their binding affinity (Ki or IC50 in binding assays), functional potency in cell-based assays (IC50 or EC50), and selectivity for the CRTh2 receptor over other related receptors, particularly other prostanoid receptors like the DP1 and TP receptors. The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Binding Affinity for CRTh2 Receptor
| Compound | Chemical Class | Binding Affinity (Ki/IC50, nM) | Assay System |
| This compound | Indole-3-acetic acid | Data not publicly available for this specific molecule. Structurally related indole-1-sulfonyl-3-acetic acids show affinities in the low nanomolar range. | - |
| Setipiprant (ACT-129968) | Pyrido[4,3-b]indole derivative | IC50: 6.0 | Recombinant human CRTh2 |
| Fevipiprant (QAW039) | Pyrrolo[2,3-b]pyridine derivative | KD: 1.1 | Recombinant human CRTh2 |
| AZD1981 | Indole-1-acetic acid derivative | Data not publicly available | - |
| TM30089 | Ramatroban analog | Ki: 1.1 (mouse CRTh2) | Mouse CRTh2 expressing cells |
Table 2: In Vitro Functional Potency
| Compound | Functional Assay | Potency (IC50/EC50, nM) | Cell Type/System |
| This compound | Data not publicly available | - | - |
| Setipiprant (ACT-129968) | Allergen-induced late asthmatic response (in vivo) | 25.6% inhibition at 1000 mg b.i.d. | Allergic asthmatic males |
| Fevipiprant (QAW039) | PGD2-induced eosinophil shape change | IC50: 0.44 | Human whole blood |
| AZD1981 | PGD2-mediated eosinophil shape change | Effective inhibition | Human eosinophils and basophils |
| TM30089 | PGD2-induced signaling | pA2: 9.15 | Mouse CRTh2-expressing cells |
Table 3: Selectivity Profile
| Compound | Selectivity Notes |
| This compound | Indole-1-sulfonyl-3-acetic acids are reported to be selective for CRTh2. |
| Setipiprant (ACT-129968) | Selective for CRTh2. |
| Fevipiprant (QAW039) | Highly selective for CRTh2. |
| AZD1981 | Potent and specific antagonist of the CRTh2 receptor. |
| TM30089 | High selectivity for CRTh2 over the TP receptor and a range of other prostanoid and chemokine receptors. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of CRTh2 antagonists and the methods used to evaluate them, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: CRTh2 Receptor Signaling Pathway.
Caption: CRTh2 Antagonist Discovery Workflow.
Detailed Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CRTh2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
HEK293 cell membranes expressing recombinant human CRTh2.
-
[3H]-PGD2 (Radioligand).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test compounds and unlabeled PGD2.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing CRTh2 in cold lysis buffer and prepare a membrane suspension by centrifugation. Determine the protein concentration using a standard protein assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), [3H]-PGD2 (at a concentration near its Kd, e.g., 2.5 nM), and various concentrations of the test compound.
-
Controls:
-
Total binding: Wells containing membranes and [3H]-PGD2 only.
-
Non-specific binding: Wells containing membranes, [3H]-PGD2, and a high concentration of unlabeled PGD2 (e.g., 10 µM).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional potency (IC50) of a test compound to inhibit PGD2-induced intracellular calcium mobilization in CRTh2-expressing cells.
Materials:
-
HEK293 or CHO cells stably expressing human CRTh2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PGD2 and test compounds.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the CRTh2-expressing cells into a black-walled, clear-bottom 96- or 384-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution to the cells. Incubate for 1 hour at 37°C.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 15-30 minutes at room temperature.
-
Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Stimulation: Inject a solution of PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound by comparing the PGD2-induced response in the presence and absence of the antagonist. Calculate the IC50 value from the dose-response curve.
Eosinophil Shape Change Assay
Objective: To assess the ability of a test compound to inhibit PGD2-induced shape change in human eosinophils, a functional marker of eosinophil activation.
Materials:
-
Freshly isolated human eosinophils or whole blood.
-
PGD2 and test compounds.
-
Fixative solution (e.g., paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Isolate eosinophils from human peripheral blood using standard density gradient centrifugation and negative selection methods, or use whole blood.
-
Compound Incubation: Pre-incubate the eosinophils or whole blood with various concentrations of the test compound for 15-30 minutes at 37°C.
-
Stimulation: Add PGD2 (at a concentration that induces a significant shape change, e.g., 10 nM) and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Fixation: Stop the reaction by adding a fixative solution.
-
Analysis: Analyze the cell morphology by flow cytometry. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Quantify the percentage of cells that have undergone a shape change or the mean FSC of the eosinophil population. Determine the IC50 value of the test compound for inhibiting the PGD2-induced shape change.
Conclusion
The development of potent and selective CRTh2 antagonists represents a promising therapeutic strategy for the treatment of allergic diseases. While direct comparative data for this compound is limited in the public domain, the analysis of structurally related indole acetic acid derivatives suggests that this chemical class holds significant potential for CRTh2 antagonism.
The provided data for established antagonists like Setipiprant, Fevipiprant, AZD1981, and TM30089 highlight the high potency and selectivity that has been achieved in the field. The detailed experimental protocols offer a standardized framework for researchers to evaluate novel compounds and contribute to the growing body of knowledge on CRTh2 pharmacology. Further investigation into the structure-activity relationships of indole-3-acetic acid derivatives will be crucial for the design of next-generation CRTh2 antagonists with improved therapeutic profiles.
Unveiling the Potency of Indole-3-Acetic Acid Derivatives: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various Indole-3-Acetic Acid (IAA) derivatives in both agricultural and medicinal applications. Supported by experimental data, this document provides a comprehensive overview of their performance, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Indole-3-acetic acid (IAA), the principal naturally occurring auxin, has long been a focal point of scientific investigation due to its profound influence on plant growth and development.[1] Beyond its horticultural significance, derivatives of the indole scaffold have emerged as promising candidates in the realm of medicine, exhibiting potent anticancer and anti-inflammatory properties. This guide delves into a comparative analysis of the efficacy of various IAA derivatives, offering a valuable resource for researchers seeking to harness their therapeutic and agricultural potential.
Agricultural Applications: Enhancing Adventitious Root Formation
The ability of auxins to stimulate the formation of adventitious roots is a cornerstone of vegetative propagation in agriculture and horticulture. While IAA is the endogenous regulator of this process, its inherent instability has led to the widespread use of more robust synthetic derivatives.
Comparative Efficacy in Rooting
Studies have consistently demonstrated the superior efficacy of certain synthetic IAA derivatives, particularly Indole-3-butyric acid (IBA), in promoting adventitious root formation compared to IAA itself. This enhanced performance is largely attributed to IBA's greater chemical stability and its conversion to IAA within plant tissues, which provides a sustained auxin response.[1]
| Derivative | Plant Species | Concentration | Rooting Percentage (%) | Average Number of Roots | Average Root Length (cm) | Reference |
| Control (No Auxin) | Malus domestica 'Pi-ku 1' | - | ~5% | - | - | [2][3][4] |
| Indole-3-Acetic Acid (IAA) | Malus domestica 'Pi-ku 1' | Alcohol Solution | Increased, but lower than IBA | More than double the control | More than double the control | [2][3][4] |
| Indole-3-Butyric Acid (IBA) | Malus domestica 'Pi-ku 1' | Alcohol Solution | 18.2% | More than triple the control | - | [2][3][4] |
| 1-Naphthaleneacetic Acid (NAA) | Lawsonia inermis | 500 ppm | - | 4.33 (at 90 DAP) | - | [5] |
| IBA + NAA | Hylocereus undatus | 3000 ppm + 1000 ppm | 96.67% | 16.94 | 16.53 | [6] |
DAP: Days After Planting
Experimental Protocol: Mung Bean Rooting Bioassay
This bioassay is a reliable method for quantifying the root-promoting activity of auxin derivatives.[7]
Materials:
-
Mung bean (Vigna radiata) seeds
-
Vermiculite or other suitable germination medium
-
Plastic trays
-
Shell vials (19 x 65 mm)
-
Solutions of IAA derivatives at various concentrations
-
Boric acid solution (5 ppm)
-
Distilled water
-
Ruler
Procedure:
-
Seed Germination: Surface sterilize mung bean seeds and soak them in aerated tap water for 24 hours. Sow the seeds 1 cm deep in trays containing moist vermiculite.
-
Seedling Growth: Grow the seedlings for approximately 9 days at 26 ± 1°C with a 16-hour photoperiod.
-
Cutting Preparation: Excise cuttings from the seedlings.
-
Treatment Application: Place ten randomly selected cuttings into a shell vial containing 1 ml of the test solution (distilled water for control, or IAA derivative solution). Add 5 ppm boric acid to all solutions.
-
Incubation: Allow the cuttings to absorb the initial solution (approximately 2 hours), then add sterile water to maintain the level near the cotyledonary node.
-
Data Collection: After 5 days, count the number of adventitious roots on each cutting.
-
Analysis: Calculate the average number of roots per cutting for each treatment and compare the results to the control.
Signaling Pathway for Auxin-Induced Root Formation
Both IAA and its derivatives initiate a signaling cascade that leads to the expression of genes involved in root development. A key step in this pathway is the perception of auxin by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of receptors. This binding event leads to the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins, thereby activating Auxin Response Factors (ARFs) which regulate the transcription of auxin-responsive genes.
Medicinal Applications: Anticancer Activity of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown significant potential as anticancer agents.[8] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.
Comparative Efficacy in Cancer Cell Lines
The anticancer efficacy of indole derivatives is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5f (Ursolic acid derivative) | SMMC-7721 (Hepatocarcinoma) | 0.56 ± 0.08 | [9] |
| HepG2 (Hepatocarcinoma) | 0.91 ± 0.13 | [9] | |
| Compound 6f (Ursolic acid derivative) | SMMC-7721 (Hepatocarcinoma) | 0.65 ± 0.07 | [9] |
| Compound 5 (Spiro-indole derivative) | SW-620 (Colon Cancer) | 39.7 | [8] |
| Compound 6 (Spiro-indole derivative) | SW-620 (Colon Cancer) | 39.7 | [8] |
| HCT-15 (Colon Cancer) | 46.6 | [8] | |
| Compound 7 (Furo[3,2-b]indole derivative) | A498 (Renal Cancer) | Significant inhibitory activity | [8] |
| Mukonal | SK-BR-3 (Breast Cancer) | 7.5 | [10] |
| MDA-MB-231 (Breast Cancer) | 7.5 | [10] | |
| p-chlorophenyl-containing analog | MCF-7 (Breast Cancer) | 13.2 | [10] |
| MDA-MB-468 (Breast Cancer) | 8.2 | [10] | |
| 3-Arylthio-1H-indole (R = 6-thiophen-3-yl) | MCF-7 (Breast Cancer) | 0.0045 | [10] |
| 3-Arylthio-1H-indole (R = 7-thiophen-2-yl) | MCF-7 (Breast Cancer) | 0.029 | [10] |
| Compound 37 (Benzimidazole-triazole chalcone) | PC3 (Prostate Cancer) | 5.64 | [11] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Signaling Pathway for Anticancer Activity
Many indole derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Conclusion
The versatility of the indole-3-acetic acid scaffold is evident in its diverse biological activities, from promoting plant growth to combating cancer. The comparative data presented in this guide highlights the superior performance of certain synthetic derivatives over the natural compound in specific applications. For agricultural purposes, IBA stands out as a more effective rooting agent than IAA due to its enhanced stability. In the realm of oncology, a wide array of indole derivatives have demonstrated potent and selective anticancer activity, with some exhibiting IC50 values in the nanomolar range. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to further explore and exploit the potential of these remarkable compounds. Continued investigation into the structure-activity relationships of IAA derivatives will undoubtedly pave the way for the development of novel and more effective agents for both agriculture and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the efficiency of synthetic auxins and biostimulants and two types of substrate in rooting of shoot cuttings in ‘Pi-ku 1’ rootstock | Acta Scientiarum Polonorum Hortorum Cultus [czasopisma.up.lublin.pl]
- 3. agro.icm.edu.pl [agro.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. netjournals.org [netjournals.org]
- 6. biochemjournal.com [biochemjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid. Due to the limited publicly available data on this specific molecule, this guide draws upon experimental findings for structurally similar indole-3-acetic acid (IAA) derivatives to project its likely therapeutic profile. The indole scaffold is a well-established pharmacophore, and its derivatives have demonstrated significant potential in oncology and infectious diseases.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to inform further research and development.
Comparative Biological Activity
The biological activities of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring and the acetic acid side chain.[1] Halogenation and the presence of a benzyl group on the indole nitrogen are common modifications known to modulate the therapeutic properties of this class of compounds.[3][4]
Indole-3-acetic acid derivatives have been widely investigated for their cytotoxic effects against a variety of cancer cell lines.[1] The primary mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization, and modulation of critical signaling pathways.[1][5] The oxidative activation of some IAA derivatives by enzymes like horseradish peroxidase (HRP) can lead to the formation of cytotoxic species, a mechanism with potential for targeted cancer therapy.[5][6]
The following table summarizes the in vitro anticancer activity of several indole derivatives, providing a comparative context for the potential efficacy of this compound.
Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Assay Type | IC50/Tumor Suppression | Reference |
| 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Ovarian cancer xenografts in nude mice | In vivo study | 100.0 ± 0.3 % tumor growth suppression | [2][4] |
| Indole anisic acid hydrazides | Various cancer cell lines | Cytotoxicity assay | Specific IC50 values not provided, but noted for better activity than other derivatives. | [7] |
| 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851) | Various cancer cell lines | Not specified | Potent tubulin inhibitor, currently in preclinical development. | [8] |
| N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative (5r) | HepG2 (liver cancer) | Cytotoxicity assay | IC50 = 10.56 ± 1.14 µM | [8] |
| Halogenated Indole-3-Acetic Acids | V79 Chinese hamster lung fibroblasts | Cytotoxicity assay with HRP | Surviving fractions of <10⁻³ at 100 µM | [3] |
Derivatives of indole-3-acetic acid have also demonstrated promising antimicrobial properties against a range of bacterial and fungal pathogens, including multi-drug resistant strains.[7][9] These compounds can disrupt bacterial membranes and inhibit biofilm formation, a key virulence factor in persistent infections.[10][11]
The table below presents the antimicrobial activity of representative indole derivatives, offering a benchmark for the potential of this compound as an antimicrobial agent.
Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives
| Compound/Derivative | Microorganism(s) | Assay Type | Minimum Inhibitory Concentration (MIC) | Reference |
| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | P. aeruginosa, B. cereus, S. aureus | Not specified | Most active of the tested series | [2][4] |
| 2-chloro-3-(1-substituted indol-3-yl)quinoxalines | C. albicans | Not specified | Most active against C. albicans | [2][4] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 2-fold serial dilution | 6.25-100 µg/mL | [7] |
| 5-((1H-indol-3-yl)methyl)-1,3,4-thiadiazol-2-amine derivatives | Gram-positive and Gram-negative bacteria | Not specified | Good antibacterial activity reported | [12] |
| Indole-3-acetic acid (IAA) | Pseudomonas aeruginosa | Biofilm inhibition assay | Significant biofilm inhibition | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the biological activities of indole derivatives.
This protocol determines the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage relative to the vehicle-treated control cells.
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[14][15]
Materials:
-
Test microorganism
-
Mueller-Hinton Broth (or other appropriate broth)
-
Test compound stock solution
-
Positive control antibiotic stock solution
-
Sterile 96-well microtiter plates
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Inoculum Preparation: From a fresh culture plate, select several colonies of the test microorganism and suspend them in sterile broth. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[14]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).[14]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[14]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and a hypothetical signaling pathway relevant to the biological validation of indole derivatives.
Caption: General workflow for the validation of a novel bioactive compound.
Caption: Hypothetical signaling pathway for indole derivative-induced apoptosis.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. benchchem.com [benchchem.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Indole-3-acetic acid impacts biofilm formation and virulence production of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jptcp.com [jptcp.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. woah.org [woah.org]
structure-activity relationship of 1-benzylindoles
A Comprehensive Guide to the Structure-Activity Relationship of 1-Benzylindoles for Drug Development Professionals
The 1-benzylindole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Strategic modifications to this core moiety have profound effects on its pharmacological profile, making a thorough understanding of its structure-activity relationships (SAR) crucial for the rational design of novel therapeutics. This guide provides a comparative analysis of 1-benzylindoles, focusing on their anti-proliferative, anti-inflammatory, and antiviral properties, supported by quantitative data and detailed experimental protocols.
Anti-Proliferative Activity of 1-Benzylindoles
1-benzylindoles have shown significant potential as anti-cancer agents, with their efficacy being highly dependent on the substitution patterns on both the indole and benzyl rings.
Comparative Anti-Proliferative Data
The anti-proliferative activity of various 1-benzylindole derivatives has been evaluated against a range of cancer cell lines, typically by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.[1] The following tables summarize key findings from different studies.
Table 1: SAR of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Analogs [2]
| Compound | Substitution on Benzyl Ring | OVCAR-5 (ovarian) GI50 (nM) | MDA-MB-468 (breast) GI50 (nM) | A498 (renal) GI50 (nM) |
| 3c | 4-Methyl | - | 30 | - |
| 3d | 4-Methoxy | 20 | 40 | - |
| 3f | 4-Chloro | - | - | 40 |
| 3g | 4-Fluoro | - | 30 | - |
These results suggest that electron-donating and weakly electron-withdrawing groups at the para position of the benzyl ring can enhance anti-proliferative activity.[2]
Table 2: Anti-proliferative Activity of 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones [3]
| Compound | Substitution on Thiazole Ring | MCF-7 (breast) IC50 (µM) | A-549 (lung) IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) |
| 7a | Unsubstituted Phenyl | 19.53 ± 1.05 | - | - |
| 7c | 4-Fluorophenyl | 7.17 ± 0.94 | - | 0.728 |
| 7d | 4-Chlorophenyl | 2.93 ± 0.47 | - | 0.503 |
| 12a | Unsubstituted Phenyl (azothiazole) | > 50 | 39.53 ± 2.02 | - |
| 12c | 4-Fluorophenyl (azothiazole) | > 50 | 27.65 ± 2.39 | - |
| 12d | 4-Chlorophenyl (azothiazole) | > 50 | 13.92 ± 1.21 | - |
The data indicates that substitutions on the pendant arylthiazole moiety significantly influence activity against MCF-7 cells, with para-halogenated derivatives showing the highest potency.[3] The 4-arylthiazole derivatives were generally more active against MCF-7 cells than the 4-methyl-5-(aryldiazenyl)thiazole analogs.[3]
Experimental Protocols for Anti-Proliferative Assays
MTT Assay
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.[1]
-
Materials : Cancer cell lines, complete cell culture medium, 96-well plates, 1-benzylindole compounds, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO).[1]
-
Procedure :
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment : The medium is replaced with fresh medium containing serial dilutions of the test compounds. Vehicle and positive controls are included.[1]
-
Incubation : Plates are incubated for 48-72 hours.[1]
-
MTT Addition : MTT solution is added to each well and incubated for a further 2-4 hours.
-
Solubilization : The formazan crystals formed are dissolved using a solubilization solution.
-
Absorbance Reading : The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Trypan Blue Exclusion Assay
This assay is used to differentiate between viable and non-viable cells based on membrane integrity.[1]
-
Materials : Cell suspension, Trypan blue solution (0.4% in PBS), hemocytometer, and a microscope.[1]
-
Procedure :
-
A small aliquot of the cell suspension is mixed with Trypan blue solution.[1]
-
The mixture is loaded onto a hemocytometer.
-
Viable (unstained) and non-viable (blue) cells are counted under a microscope.[1]
-
The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.[1]
-
Anti-Inflammatory Activity of 1-Benzylindoles
1-benzylindoles have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme involved in the inflammatory response.[4][5]
Comparative Anti-Inflammatory Data
Systematic structural variations of a lead 1-benzylindole compound led to derivatives with submicromolar activity against cPLA2α.[4]
Table 3: Inhibition of cPLA2α by 1-Benzylindole Derivatives [4]
| Compound | Modifications | cPLA2α IC50 (µM) |
| 7 | Lead Structure (2,4-dichlorobenzyl) | 22 |
| 122 | 5-chloroindole, pentanoic acid side chain | ~0.07 |
The significant increase in potency highlights the importance of specific substitutions on the indole ring and the nature of the side chain at position 3.[4]
Experimental Protocol for cPLA2α Inhibition Assay
The inhibitory activity against cPLA2α is typically determined using an enzymatic assay.
-
Principle : The assay measures the release of a fluorescent fatty acid from a phospholipid substrate by the action of cPLA2α.
-
General Procedure :
-
The enzyme is incubated with the test compound at various concentrations.
-
A fluorescently labeled phospholipid substrate is added to initiate the reaction.
-
The reaction is stopped after a defined period.
-
The amount of released fluorescent fatty acid is quantified using a fluorescence plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Antiviral Activity of 1-Benzylindoles
Recent studies have explored the potential of 1-benzylindoles as antiviral agents, particularly against SARS-CoV-2.[6][7]
Comparative Antiviral Data
N-benzyl indole derivatives have shown inhibitory activity against the SARS-CoV-2 nsp13 helicase.[6]
Table 4: Anti-SARS-CoV-2 Activity of N-Benzyl Indole Derivatives [6][7]
| Compound Series | General Structure | nsp13 ATPase IC50 (µM) | nsp13 Unwinding IC50 (µM) | Viral Replication Inhibition |
| N-benzyl indoles | Indole with N-benzyl group | < 30 | < 30 | Active |
| N-alkyl indoles | Indole with N-alkyl group | Less promising | Less promising | Less promising |
The N-benzyl group appears to be a key feature for potent anti-SARS-CoV-2 activity.[6][7]
Experimental Protocol for Antiviral Assays
SARS-CoV-2 Plaque Assay
This assay is used to quantify infectious virus particles.[7]
-
Procedure :
-
Confluent Vero E6 cell monolayers are infected with SARS-CoV-2 for 1 hour.[7]
-
The inoculum is replaced with fresh medium containing different concentrations of the test compounds.[7]
-
After 24 hours, the supernatants are collected.[7]
-
Serial dilutions of the supernatants are used to infect fresh Vero E6 cell monolayers.
-
The cells are overlaid with a semi-solid medium to restrict virus spread to adjacent cells, leading to the formation of plaques.
-
Plaques are visualized (e.g., by staining with crystal violet) and counted to determine the viral titer.
-
Visualizing Molecular Pathways and Experimental Workflows
Intrinsic Apoptosis Pathway
Many anti-cancer agents, including potentially 1-benzylindoles, induce cell death through the intrinsic apoptosis pathway.[1]
Caption: Intrinsic Apoptosis Pathway Induced by 1-Benzyl-Indoles.
General Workflow for SAR Studies
The process of conducting structure-activity relationship studies involves a cyclical process of design, synthesis, and testing.
Caption: General Experimental Workflow for SAR Studies.
Logical Relationships in SAR of 1-Benzylindoles
The biological activity of 1-benzylindoles is a function of the interplay between different structural features.
Caption: Logical Relationship of 1-Benzylindole SAR.
This guide provides a foundational understanding of the structure-activity relationships of 1-benzylindoles. The presented data and protocols serve as a valuable resource for the rational design and development of new therapeutic agents based on this versatile scaffold. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Bioactivity of Indole-Based Compounds: A Comparative Analysis of 1-Benzyl-Indole Derivatives
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of 1-benzyl-indole derivatives, a class of compounds demonstrating significant potential in oncology and infectious disease research. By examining their cross-reactivity and performance against various biological targets, this document aims to provide a valuable resource for guiding future drug discovery efforts.
The strategic placement of a benzyl group at the N-1 position of the indole ring has been shown to be a critical determinant of biological activity. Variations in the substituents on both the indole and benzyl rings, as well as modifications to the side chain at the C-3 position, have led to the development of compounds with a wide spectrum of activities, including potent anticancer and antimicrobial effects. This guide will delve into the structure-activity relationships (SAR) of these derivatives, presenting quantitative data from key experimental assays to facilitate a direct comparison of their performance.
Comparative Biological Activity of 1-Benzyl-Indole Derivatives
To provide a clear comparison of the biological efficacy of various 1-benzyl-indole derivatives, the following tables summarize their anticancer and antimicrobial activities. These data, presented as half-maximal inhibitory concentration (IC50) for anticancer activity and minimum inhibitory concentration (MIC) for antimicrobial activity, are crucial for understanding the potency and selectivity of these compounds.
Anticancer Activity
The anticancer potential of 1-benzyl-indole derivatives has been extensively evaluated against a panel of human cancer cell lines. The IC50 values in the table below highlight the cytotoxic effects of representative compounds.
| Compound ID | R1 (Indole) | R2 (Benzyl) | R3 (C-3 Side Chain) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 4-Cl | -C(O)C(O)NH-pyridinyl | Various | Potent | [1] |
| 2 | H | 4-OCH3 | -hydrazone derivative | MDA-MB-231 | 25.6 ± 0.4 | [2] |
| 3 | H | 2-Cl | -hydrazone derivative | MDA-MB-231 | 19.6 ± 0.5 | [2] |
| 4 | H | 3-Cl | -hydrazone derivative | MDA-MB-231 | 22.6 ± 0.1 | [2] |
| 5 | H | 4-Br | -hydrazone derivative | MDA-MB-231 | 21.8 ± 0.2 | [2] |
Note: The data presented is a selection from various sources to illustrate the structure-activity relationships.
Antimicrobial Activity
Several 1-benzyl-indole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The MIC values in the table below provide a quantitative measure of their antimicrobial potency.
| Compound ID | R1 (Indole) | R2 (Benzyl) | R3 (C-3 Side Chain) | Microorganism | MIC (µg/mL) | Reference |
| 6 | H | H | -quinoxalin-2(1H)one | P. aeruginosa | Active | [3] |
| 7 | H | H | -2-(4-methylpiperazin-1-yl)quinoxaline | S. aureus | Active | [3] |
| 8 | H | H | -2-chloroquinoxaline | C. albicans | Active | [3] |
| 9 | H | 4-Cl | -triazole conjugate | E. coli | 250 | [4] |
| 10 | H | 4-Cl | -triazole conjugate | P. aeruginosa | 250 | [4] |
| 11 | H | 3,4-diCl | -triazole conjugate | C. albicans | 2 | [4] |
Note: The data presented is a selection from various sources to illustrate the structure-activity relationships.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compounds and standard antimicrobial agents
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general structure-activity relationships of 1-benzyl-indole derivatives and a typical workflow for their biological evaluation.
Caption: Key structural features influencing the biological activity of 1-benzyl-indole derivatives.
Caption: A typical workflow for the synthesis, biological evaluation, and mechanism of action studies of novel 1-benzyl-indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic Acid: A Comparative Guide to Potential Target Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for benchmarking the biological activity of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid. In the absence of direct comparative studies for this specific molecule, this document focuses on its potential inhibitory action against two key enzymes, Aldose Reductase (AR) and Prostaglandin D2 Synthase (PGDS). The selection of these targets is based on the structural similarities of the compound to known inhibitors of these enzymes, a common approach in early-stage drug discovery.
The following sections present quantitative data for established inhibitors of AR and PGDS, detailed experimental protocols for assessing inhibitory activity, and visual representations of the relevant biological pathways. This information is intended to serve as a reference for positioning this compound within the landscape of existing inhibitors.
Data Presentation: Comparative Inhibitor Performance
The inhibitory potency of a compound is a critical metric for its potential therapeutic efficacy. The tables below summarize the half-maximal inhibitory concentration (IC50) values for a selection of well-characterized inhibitors of Aldose Reductase and Prostaglandin D2 Synthase.
Table 1: Performance of Known Aldose Reductase Inhibitors
| Inhibitor | IC50 (µM) | Chemical Class |
| Tolrestat | 0.015[1] | Acetic acid derivative |
| Epalrestat | 0.012[1] | Acetic acid derivative |
| Zenarestat | 0.011[1] | Acetic acid derivative |
| Zopolrestat | 0.041[1] | Acetic acid derivative |
| Sorbinil | 0.26[1] | Spirohydantoin |
| Fidarestat | 0.018[1] | Spirohydantoin |
| Quercetin | 1.5 - 4.7 | Flavonoid |
| Kaempferol | - | Flavonoid |
Table 2: Performance of Known Prostaglandin D2 Synthase (HPGDS) Inhibitors
| Inhibitor | IC50 (µM) | Chemical Class |
| Erythrosine sodium | 0.2[2] | Xanthene dye |
| Suramin | 0.3[2] | Naphthylurea |
| Tannic acid | 0.4[2] | Polyphenol |
| Sanguinarine sulfate | 0.6[2] | Benzophenanthridine alkaloid |
| HQL-79 | - | Indole derivative |
| TFC-007 | - | - |
Experimental Protocols
To ensure rigorous and reproducible benchmarking, standardized experimental protocols are essential. The following are detailed methodologies for in vitro inhibition assays for both Aldose Reductase and Prostaglandin D2 Synthase.
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of AR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[3][4][5]
1. Materials and Reagents:
-
Enzyme Source: Purified recombinant human aldose reductase (ALR2) or a crude preparation from rat lens homogenate.[3][4]
-
Buffer: 0.067 M Phosphate buffer (pH 6.2).[4]
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate (NADPH) solution.
-
Substrate: DL-Glyceraldehyde solution.[4]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known AR inhibitor such as Epalrestat or Quercetin.[3]
-
Equipment: UV-Vis spectrophotometer, cuvettes, micropipettes.
2. Enzyme Preparation (from Rat Lens):
-
Homogenize rat lenses in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme. Determine the protein concentration using a standard method like the Bradford assay.
3. Assay Procedure:
-
Prepare reaction mixtures in cuvettes containing phosphate buffer, NADPH, and either the test compound, positive control, or vehicle (for the control reaction).
-
Pre-incubate the mixtures at a specified temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes, taking readings at regular intervals (e.g., every 30 seconds).
4. Data Analysis:
-
Calculate the rate of reaction (ΔOD/min).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
Prostaglandin D2 Synthase Inhibition Assay
Due to the instability of the substrate Prostaglandin H2 (PGH2), a direct in vitro enzymatic assay can be challenging. A common approach is a competition binding assay or measuring the product, Prostaglandin D2 (PGD2), via an enzyme immunoassay (EIA).[6][7]
1. Materials and Reagents:
-
Enzyme Source: Highly purified hematopoietic prostaglandin D2 synthase (H-PGDS) or lipocalin-type prostaglandin D2 synthase (L-PGDS).[7]
-
Substrate: Prostaglandin H2 (PGH2).[7]
-
Test Compound: this compound in a suitable solvent.
-
Positive Control: A known H-PGDS inhibitor.
-
Detection System: Prostaglandin D2 EIA kit.
-
Equipment: Microplate reader, incubators, micropipettes.
2. Assay Procedure (EIA-based):
-
Prepare reaction mixtures containing the enzyme, buffer, and either the test compound, positive control, or vehicle.
-
Initiate the reaction by adding PGH2.
-
Incubate for a specific time at a controlled temperature to allow for the enzymatic conversion of PGH2 to PGD2.
-
Stop the reaction (e.g., by adding a stopping reagent or by dilution).
-
Quantify the amount of PGD2 produced using a competitive EIA kit according to the manufacturer's instructions.
3. Data Analysis:
-
Generate a standard curve for the PGD2 EIA.
-
Calculate the concentration of PGD2 produced in each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To provide a conceptual framework for the potential mechanisms of action, the following diagrams illustrate the relevant biological pathways and a typical experimental workflow.
Caption: The Polyol Pathway, a target for diabetic complications.
Caption: Prostaglandin biosynthesis, a key inflammatory pathway.
Caption: A typical workflow for in vitro enzyme inhibition assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of new inhibitors for human hematopoietic prostaglandin D2 synthase among FDA-approved drugs and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a scintillation proximity binding assay for high-throughput screening of hematopoietic prostaglandin D2 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D Synthase Inhibitor Screening Assay Kit - 96 Well | BluSense Diagnostics [blusense-diagnostics.com]
A Comparative Analysis of Indole-Based Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the design of potent and selective enzyme inhibitors. Its inherent drug-like properties and synthetic tractability have led to the development of numerous clinical candidates and approved drugs targeting a wide array of enzymes implicated in various diseases. This guide provides an objective comparison of indole-based inhibitors against several key enzyme classes, supported by experimental data and detailed methodologies.
This comparative analysis focuses on indole-based inhibitors targeting kinases, phosphodiesterases (PDEs), cholinesterases, poly (ADP-ribose) polymerase (PARP), and indoleamine 2,3-dioxygenase (IDO). The inhibitory activities are presented in structured tables for ease of comparison, followed by detailed experimental protocols for the key assays cited. Visualizations of relevant signaling pathways and experimental workflows are provided to further clarify the mechanisms of action and experimental designs.
Comparative Inhibitory Activity
The potency of enzyme inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[1] The following tables summarize the IC50 values for various indole-based inhibitors against their respective enzyme targets.
Indole-Based Kinase Inhibitors
Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Indole-based kinase inhibitors often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[1]
| Compound/Drug Name | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Sunitinib | VEGFR-2 | - | - | - |
| Pexidartinib | CSF1R | 13 | - | - |
| Compound 1d | ABL T315I | 56 | - | - |
| Bis(1H-indol-2-yl)methanones | PDGF receptor kinase, FLT3 | Potent Inhibition | - | - |
| Indole-vinyl sulfone (Compound 9) | Tubulin Polymerization | 1500 | - | - |
| Indole-based TMP analogue (6v) | T47D cells | 0.04 | - | - |
| Indole–benzimidazole conjugate (8f) | DU-145 cells | 540 | - | - |
| Sulfur atom-spaced TMP derivative (1k) | Tubulin Polymerization | 0.58 | - | - |
| Coumarin-indole derivative (3) | MGC-803 cells | 11 | - | - |
Note: Some data is presented as inhibition of cell lines rather than specific enzymes, reflecting the available experimental data.
Indole-Based Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways.[3] Indole-based compounds have been explored as potent inhibitors of different PDE isoforms, particularly PDE4 and PDE5.[3][4][5]
| Compound | Target PDE | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 14a | PDE5 | 16.11 | - | - |
| AWD12-281 | PDE4 | 9.7 | - | - |
| Compound 31 | PDE4B | 0.42 | Crisaborole | - |
| LASSBio-1632 | PDE4A | 500 | - | - |
| LASSBio-1632 | PDE4D | 700 | - | - |
Indole-Based Cholinesterase Inhibitors
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.[6][7] Several indole-based compounds have demonstrated significant anti-cholinesterase activity.[6][8][9][10]
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | IC50 (µM) |
| Indole amine (25) | AChE | 4.28 | Galantamine | 4.15 |
| Indole amine (24) | AChE | 4.66 | Galantamine | 4.15 |
| Indole-based sulfonamide (1) | AChE | 0.17 - 8.53 | Donepezil | 0.014 |
| Indole-based thiadiazole (8) | AChE | 0.15 | Donepezil | 0.21 |
| Indole-based thiadiazole (8) | BuChE | 0.20 | Donepezil | 0.30 |
| Fluoroquinolone derivative (7g) | AChE | 0.70 | - | - |
| Fluoroquinolone derivative (7g) | BuChE | 2.20 | - | - |
Indole-Based Poly (ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair.[11][12][13] While many PARP inhibitors are not indole-based, the indole scaffold has been investigated for the development of novel PARP inhibitors.[11]
| Compound | Target | Binding Energy (kcal/mol) | Reference Compound | Binding Energy (kcal/mol) |
| HIT-3 (Indole-based) | PARP-1 | -25.64 | Talazoparib (TALA) | -10.74 |
| HIT-5 (Indole-based) | PARP-1 | -23.14 | Talazoparib (TALA) | -10.74 |
Indole-Based Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
IDO is an enzyme that plays a critical role in immune tolerance by catabolizing the essential amino acid tryptophan.[14] Inhibition of IDO is a promising approach in cancer immunotherapy.
| Compound | Assay Type | IC50 (nM) |
| PCC0208009 | HeLa cell-based | 4.52 ± 1.19 |
| INCB024360 | HeLa cell-based | 12.22 ± 5.21 |
| NLG919 | HeLa cell-based | 83.37 ± 9.59 |
| INCB024360 | Enzyme-based | 35.23 ± 6.83 |
| NLG919 | Enzyme-based | 44.56 ± 7.17 |
| PCC0208009 | Enzyme-based | No activity |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results.[15][16][17] Below are generalized yet detailed methodologies for key enzyme inhibition assays.
General Enzyme Inhibition Assay Protocol
This protocol provides a step-by-step guide for performing a general enzyme inhibition assay to determine the IC50 of a compound.[16]
Materials and Reagents:
-
Purified enzyme or enzyme extract
-
Substrate specific to the enzyme
-
Inhibitor compound to be tested
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0-7.5)
-
Cofactors if required by the enzyme (e.g., Mg²⁺, NADH, ATP)
-
Spectrophotometer or microplate reader
-
Cuvettes or 96-well plates
-
Pipettes and tips
-
Distilled water
Step-by-Step Procedure:
-
Prepare Buffers and Solutions: Prepare the assay buffer at the optimal pH for the enzyme. Prepare stock solutions of the substrate and inhibitor. The inhibitor is often dissolved in a small amount of DMSO.
-
Enzyme Dilution: Dilute the enzyme in the assay buffer to a concentration that yields a linear reaction rate over a reasonable time course.
-
Pre-incubation with Inhibitor: In the wells of a 96-well plate or in cuvettes, mix the enzyme with various concentrations of the inhibitor. Include a control with no inhibitor. Allow this mixture to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Monitor the Reaction: Measure the rate of product formation or substrate depletion over time using a spectrophotometer or microplate reader. The detection method will depend on the specific enzyme and substrate (e.g., absorbance, fluorescence).
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[18]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric method to screen for AChE inhibitors.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be detected spectrophotometrically at 412 nm.
Procedure:
-
Prepare a phosphate buffer (pH 8.0).
-
In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the general protocol.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling pathways and the logical flow of experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and biological evaluation of a novel series of indole PDE4 inhibitors I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05105B [pubs.rsc.org]
- 7. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Studies of Indole Based Thiadiazole Derivatives as Dual Inhibitor of Acetylcholinesterase and Butyrylchloinesterase [mdpi.com]
- 11. Identification of indole-based natural compounds as inhibitors of PARP-1 against triple-negative breast cancer: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison study of different indoleamine-2,3 dioxygenase inhibitors from the perspective of pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Selectivity of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the enzymatic and receptor selectivity of the novel compound 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid. Due to the absence of publicly available data for this specific molecule, this guide will utilize data from structurally related indole-3-acetic acid derivatives to establish a probable biological target and a robust methodology for selectivity profiling. The primary focus will be on its potential activity as an inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a well-documented target for this class of compounds. Comparative data for alternative molecular scaffolds and related off-targets, such as other phospholipase A2 isoforms and cyclooxygenase (COX) enzymes, are provided to offer a comprehensive assessment.
Introduction to Target Selectivity
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended biological target with high affinity while minimizing interactions with other proteins, which could lead to off-target effects and toxicity. For indole-3-acetic acid derivatives, potential targets include enzymes involved in the inflammatory cascade, such as cPLA2α and COX, as well as G-protein coupled receptors like the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). A thorough assessment of selectivity is therefore a critical step in the preclinical development of this compound.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory potency and selectivity of representative indole-3-acetic acid derivatives and other relevant compounds. This data provides a benchmark for evaluating the performance of this compound.
Table 1: Selectivity Profile of cPLA2α Inhibitors
| Compound | Class | cPLA2α IC50 | sPLA2 Inhibition | iPLA2 Inhibition | Reference |
| Efipladib | Indole-3-acetic acid derivative | 0.04 µM | Data not available | Data not available | [1] |
| WAY-196025 | Indole-3-acetic acid derivative | Potent inhibitor (exact IC50 not specified) | Selective for cPLA2α | Selective for cPLA2α | [2] |
| AVX420 (GK420) | Thiazolyl ketone | 0.09 µM (cellular assay) | Selective for cPLA2α | Selective for cPLA2α | [3] |
| Indomethacin | Indole-3-acetic acid derivative (NSAID) | Inhibits Group II sPLA2 (IC50 ≈ 28-35 µM) | Inhibits Group II sPLA2 (IC50 ≈ 28-35 µM) | No significant inhibition of other isoforms reported | [4] |
Table 2: Selectivity Profile of CRTH2 Antagonists
| Compound | Class | CRTH2 KD/IC50 | DP1 Receptor Affinity | TP Receptor Affinity | Reference |
| Fevipiprant | Pyrrolopyridine acetic acid derivative | KD = 1.1 nM; IC50 = 0.44 nM | Selective for CRTH2 | Selective for CRTH2 | [5] |
| Setipiprant | Tetrahydropyridoindole derivative | Potent and selective antagonist | Selective for CRTH2 | Selective for CRTH2 | [6][7] |
| Ramatroban | Ramatroban derivative | Competitive antagonist | No affinity | TP antagonist | [8] |
Table 3: Selectivity Profile against Cyclooxygenase (COX) Enzymes
| Compound | Class | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Indole Derivative VIIa | Thiophene-3-carboxamide | 19.5 µM | 0.29 µM | 67.2 | [9] |
| Celecoxib | Diaryl pyrazolone | 14.2 µM | 0.42 µM | 33.8 | [9] |
| Indomethacin | Indole-3-acetic acid derivative (NSAID) | Potent inhibitor | Potent inhibitor | Non-selective | [6] |
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setipiprant, a selective CRTH2 antagonist, reduces allergen-induced airway responses in allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Setipiprant for Androgenetic Alopecia in Males: Results from a Randomized, Double-Blind, Placebo-Controlled Phase 2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Indole Compounds: A Comparative Overview
For researchers, scientists, and drug development professionals, the statistical analysis of data from indole compound studies is crucial for discerning therapeutic potential and understanding mechanisms of action. This guide provides a comparative analysis of indole derivatives, supported by experimental data, detailed methodologies, and visualizations of key biological pathways.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The diverse pharmacological properties of indole derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, have made them a focal point of extensive research. This guide aims to present a clear, data-driven comparison of various indole compounds to aid in the evaluation and selection of candidates for further development.
Comparative Analysis of Anticancer Activity
The anticancer potential of indole derivatives has been widely investigated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic effects of these compounds. The following table summarizes the IC50 values for several indole derivatives against common breast cancer cell lines, MCF-7 and MDA-MB-231, providing a basis for statistical comparison of their efficacy.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Indole Derivatives against Breast Cancer Cell Lines
| Compound Class | Derivative/Compound | MCF-7 (IC50 µM) | MDA-MB-231 (IC50 µM) | Reference |
| Indole-Chalcone | 5a-e series | 13 - 19 | 13 - 19 | [2] |
| Indole-Thiophene | 3-aryl-thio/3-aroyl-1H-indole | 32.2 | 22.3 | [2] |
| Indole-Curcumin | Methoxy-substituted derivative (27) | - | 15 | [3] |
| Indole-Tetrazole | Compounds 7, 8, 9 | 3.5 - 8.7 | - | [3] |
| Indole-based Tyrphostins | Compound 2a | - | - | [4] |
| Indole-based Tyrphostins | Compound 3a | Highly Active | - | [4] |
| 28-Indole-betulin | EB355A | ~83 | - | [5] |
Comparative Analysis of Antimicrobial Activity
Indole derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below compares the MIC values of different indole compounds against common bacterial strains.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Indole Derivatives
| Compound Class | Derivative/Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Reference |
| Indole-Triazole Conjugates | Compound 3d | 6.25 (MRSA) | - | [6] |
| Indole-Thiadiazole Conjugates | Compound 2h | 6.25 | - | [6] |
| Indole-Thiadiazole Conjugates | Compound 2c | 6.25 (MRSA) | - | [6] |
| Bisindole Alkaloids | Bis(indol-3-yl)phenylmethane | 32-256 | - | [6] |
| Multi-halogenated Indoles | 4-bromo-6-chloroindole (#13) | 30 | - | [7] |
| Multi-halogenated Indoles | 6-bromo-4-iodoindole (#34) | 20 | - | [7] |
| Oligoindoles | Compound 11 | 0.098 | - | [8] |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable statistical analysis. Below are the detailed methodologies for two key assays cited in this guide.
MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of indole derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Human cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Prepare serial dilutions of the indole compound in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[9]
-
Incubate the plate for 48-72 hours.[9]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][10]
-
Measure the absorbance at 570 nm using a plate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[6]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Indole-based compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare a stock solution of each indole derivative. In a 96-well plate, perform serial two-fold dilutions of the compounds in broth to achieve a range of concentrations.
-
Preparation of Inoculum: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]
-
Inoculation and Incubation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.[6]
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[6]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activity of indole compounds is crucial for rational drug design. Many indole derivatives exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR and MAPK Signaling Crosstalk
Indole compounds have been shown to target the PI3K/Akt/mTOR and MAPK signaling pathways, which are often dysregulated in cancer.[9] There is significant crosstalk between these two pathways, and targeting both can be a more effective therapeutic strategy.[1] The diagram below illustrates the key components of these pathways and their interaction, highlighting potential points of intervention for indole derivatives.
High-Throughput Screening Workflow
The discovery of novel bioactive indole compounds often begins with high-throughput screening (HTS) of large chemical libraries. The following workflow illustrates the key steps in a typical HTS campaign for identifying and validating hit compounds.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid: A Comprehensive Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid, ensuring compliance with safety standards and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS for this compound, it should be handled as a potentially hazardous substance. The following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are required.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated laboratory fume hood to prevent inhalation of any dust or vapors.[1][2]
II. Waste Identification and Classification
Under regulations set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), chemical waste must be properly identified and classified.[3][4][5] Due to its chemical structure, which includes a chlorinated aromatic ring and an indole moiety, this compound should be treated as hazardous waste unless explicitly determined to be non-hazardous by a qualified professional.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: This compound should not be disposed of in the sanitary sewer system.[6][7]
-
Do Not Dispose in Regular Trash: Solid waste of this compound should not be placed in the regular trash.[7][8]
-
Segregation is Key: Keep this waste stream separate from incompatible chemicals to avoid dangerous reactions. For example, store it away from strong oxidizing agents and bases.[2][9]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Container Selection:
-
Labeling:
-
The hazardous waste label must include the following information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]
-
The date when the first waste was added to the container (accumulation start date).
-
An indication of the hazards (e.g., "Irritant," "Handle with Care"). While the specific hazards of this compound are not detailed, related compounds like 2-(1H-indol-3-yl)acetic acid and 2-(3-Chlorobenzyl)-1H-pyrrole are listed as causing skin, eye, and respiratory irritation.[11][12]
-
-
-
Accumulation of Waste:
-
Requesting Disposal:
IV. Quantitative Data Summary
For general laboratory hazardous waste, the following federal accumulation limits typically apply. However, always consult your local and institutional regulations, which may be more stringent.
| Parameter | Limit | Regulation |
| Maximum Volume in SAA | 55 gallons of hazardous waste | 40 CFR 262.15 |
| Maximum Quantity of Acutely Hazardous Waste in SAA | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15 |
| Time Limit for Full Container Removal from SAA | Within 3 calendar days of being filled | 40 CFR 262.15(a)(6) |
Note: "Acutely Hazardous Waste" refers to specific chemicals on the EPA's "P-list." While this compound is not on this list, it is good practice to be aware of these stricter limits.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. ipgsf.com [ipgsf.com]
- 2. benchchem.com [benchchem.com]
- 3. osha.gov [osha.gov]
- 4. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 5. epa.gov [epa.gov]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. youtube.com [youtube.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. westliberty.edu [westliberty.edu]
- 12. aksci.com [aksci.com]
Comprehensive Safety and Handling Guide for 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for handling 2-[1-(3-chlorobenzyl)-1H-indol-3-yl]acetic acid in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[1][4][5][6] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin Protection | Impervious gloves (e.g., nitrile) and a lab coat or long-sleeved clothing.[1][3] | Prevents skin contact which can lead to irritation.[1][2][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[3] | Protects against inhalation of dust which may cause respiratory irritation.[1] |
Operational Handling Plan
Safe handling requires a controlled environment and adherence to standard laboratory safety practices.
2.1. Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid compound or preparing solutions.[1][4]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][2]
2.2. Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Weighing: If weighing the solid form, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid creating dust.[2][3][4]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the laboratory.[4][5] Contaminated clothing should be removed and washed before reuse.[6]
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][6] If skin irritation persists, get medical advice.[1][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][4][6] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5] |
Spill and Disposal Plan
Proper management of spills and waste is crucial to prevent contamination and ensure safety.
3.1. Spill Response:
-
Evacuate: Keep unnecessary personnel away from the spill area.[3][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
3.2. Waste Disposal:
-
This compound should be treated as hazardous waste.[4]
-
Dispose of the chemical and any contaminated materials (e.g., gloves, weighing paper) in a designated hazardous waste container.[1][5]
-
Do not flush down the drain or dispose of in regular trash.[4]
-
All disposal must be in accordance with local, state, and federal regulations.
Workflow and Logical Relationships
Diagram 1: Chemical Handling Workflow
Caption: Workflow for handling this compound.
Diagram 2: Spill Response Logic
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
